molecular formula C7H3Br3N2O B170030 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 183208-32-4

3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B170030
CAS No.: 183208-32-4
M. Wt: 370.82 g/mol
InChI Key: PBCSUZHEJACRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H3Br3N2O and its molecular weight is 370.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3,5-tribromo-1H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCSUZHEJACRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(C(=O)N2)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620759
Record name 3,3,5-Tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-32-4
Record name 3,3,5-Tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a halogenated derivative of the versatile 1H-pyrrolo[2,3-b]pyridine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of this compound.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. The compound is identified by the CAS number 183208-32-4.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃Br₃N₂O[1]
CAS Number 183208-32-4[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in the available literature. However, general synthetic strategies for related brominated pyrrolo[2,3-b]pyridines can provide insight into potential synthetic routes. For instance, the synthesis of related compounds often involves the bromination of the 1H-pyrrolo[2,3-b]pyridine core.

Spectroscopic Data

Specific nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are not provided in the searched literature. For structurally related compounds, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, detailed NMR and crystallographic data are available and can serve as a reference for spectral interpretation.

Biological Activity and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold, to which this compound belongs, is a core structure in many biologically active molecules. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as inhibitors of various kinases.

For example, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors. Abnormal activation of FGFR signaling is a key driver in the progression of several cancers.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->FGFR

Figure 1. Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Furthermore, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been explored as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical protein in maintaining genomic stability. Inhibition of the ATM pathway is a promising strategy in cancer therapy.

ATM_Signaling_Pathway Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives ATM_active ATM_active Inhibitor->ATM_active DNA_Damage DNA_Damage ATM_inactive ATM_inactive DNA_Damage->ATM_inactive ATM_inactive->ATM_active p53 p53 ATM_active->p53 CHK2 CHK2 ATM_active->CHK2 CellCycleArrest CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNA_Repair DNA_Repair CHK2->DNA_Repair

Figure 2. Inhibition of the ATM signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

It is important to note that while the broader class of 1H-pyrrolo[2,3-b]pyridines has shown significant biological activity, the specific activity of this compound has not been detailed in the reviewed literature. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a chemical entity with a defined structure and CAS number. While detailed experimental data on its physicochemical properties, synthetic protocols, and specific biological activities are currently sparse in the public domain, the well-documented biological importance of the 1H-pyrrolo[2,3-b]pyridine scaffold suggests that this tribrominated derivative could be of interest for further investigation in drug discovery and development. Researchers are encouraged to consult chemical supplier databases for availability and basic safety information, and to conduct further experimental work to fully characterize this compound.

References

An In-Depth Technical Guide to 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 183208-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Properties

3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a halogenated heterocyclic compound. Its core structure is a 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, which is a bicyclic system composed of a fused pyrrole and pyridine ring. The "-2(3H)-one" suffix indicates a carbonyl group at the second position of the pyrrolo[2,3-b]pyridine ring system. The molecule is further substituted with three bromine atoms: two at the third position of the pyrrole ring and one at the fifth position of the pyridine ring.

PropertyValueSource
CAS Number 183208-32-4[1]
Molecular Formula C₇H₃Br₃N₂O[1]
Molecular Weight 370.82 g/mol [1]
IUPAC Name 3,3,5-tribromo-1H-pyrrolo[2,3-b]pyridin-2-one

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not currently available in published scientific literature. The synthesis would likely involve the bromination of a 1H-pyrrolo[2,3-b]pyridin-2(3H)-one precursor. The introduction of three bromine atoms suggests a potentially harsh reaction condition or a multi-step synthesis.

A plausible, though unconfirmed, synthetic approach could be visualized as a two-step process starting from the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core.

Synthesis_Workflow start 1H-pyrrolo[2,3-b]pyridin-2(3H)-one step1 Electrophilic Bromination (e.g., NBS or Br₂) start->step1 intermediate Brominated Intermediate(s) step1->intermediate step2 Further Bromination intermediate->step2 product This compound step2->product

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Potential Applications

There is no specific biological data or information on signaling pathways directly associated with this compound in the reviewed literature. However, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has attracted significant interest from the scientific community, particularly in the field of drug discovery.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for a variety of therapeutic applications, including:

  • Kinase Inhibition: Many compounds with this core structure have been explored as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[2][3][4], which are implicated in several types of tumors.

  • Antitumor Activity: Several studies have reported the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives for their potential as anticancer agents[5][6].

  • Other Therapeutic Targets: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to its investigation in the context of other diseases and biological targets[7][8].

Given the interest in halogenated derivatives within medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties, it is plausible that this compound could be an intermediate in the synthesis of more complex molecules or a candidate for biological screening.

Characterization Data

No publicly available spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound was found during the literature search. Such data would be crucial for the unambiguous identification and characterization of the compound.

Conclusion

While this compound (CAS 183208-32-4) is a known chemical entity, there is a notable absence of in-depth technical information in the public scientific domain. Researchers and drug development professionals interested in this specific compound would likely need to undertake its synthesis and characterization independently. The broader importance of the 1H-pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry suggests that this and related compounds may hold potential for further investigation. Future research is required to elucidate the properties, synthesis, and biological relevance of this particular tribrominated derivative.

References

An In-Depth Technical Guide to the Synthesis of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a halogenated derivative of the 7-azaindolin-2-one core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The synthesis of this specific tribrominated derivative is not explicitly detailed in currently available literature; therefore, this guide presents a plausible multi-step synthesis based on established methodologies for the functionalization of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one ring system.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned to proceed through a three-step sequence starting from the commercially available 7-azaindole. The proposed pathway involves an initial oxidation to form the oxindole core, followed by sequential bromination at the C5 and C3 positions.

Synthesis_Pathway Start 7-Azaindole Step1 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaindolin-2-one) Start->Step1 Step 1: Oxidation Step2 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Step1->Step2 Step 2: Monobromination (C5) FinalProduct This compound Step2->FinalProduct Step 3: Dibromination (C3) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Weigh Starting Materials Dissolve Dissolve in Solvent Start->Dissolve AddReagent Add Brominating Agent Dissolve->AddReagent Stir Stir at Controlled Temperature AddReagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize Product (NMR, MS, etc.)

The Elucidation of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Disclaimer: Detailed experimental data and established signaling pathways for 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are not presently available in peer-reviewed scientific literature. This technical guide therefore outlines the general and established methodologies that would be employed for the synthesis and structural confirmation of this and similar novel heterocyclic compounds. The data presented herein is hypothetical and for illustrative purposes.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a significant pharmacophore, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors in anti-cancer therapies. The specific analogue, this compound, represents a novel entity for which detailed characterization is a prerequisite for any investigation into its potential therapeutic applications. This document provides a comprehensive overview of the analytical and spectroscopic techniques that are foundational to the structural elucidation of such a molecule.

Proposed Synthetic Pathway

The synthesis of this compound would likely commence from a suitable precursor, such as 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. A plausible synthetic route would involve a bromination step.

Experimental Protocol: Bromination

To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1 equivalent) in a suitable solvent such as acetic acid, N-bromosuccinimide (NBS) (2.2 equivalents) would be added portion-wise at room temperature. The reaction mixture would be stirred for a designated period, for example, 12-24 hours, while monitoring the reaction progress via thin-layer chromatography (TLC). Upon completion, the reaction mixture would be quenched with a sodium thiosulfate solution and the product extracted with an organic solvent like ethyl acetate. The combined organic layers would then be washed, dried, and concentrated under reduced pressure. Purification of the crude product would likely be achieved through column chromatography on silica gel.

Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the synthesized compound. The isotopic pattern resulting from the three bromine atoms would be a key diagnostic feature.

Parameter Hypothetical Value
Ionization Mode Electrospray Ionization (ESI+)
Calculated m/z [M+H]⁺ C₇H₄Br₃N₂O⁺
Observed m/z Isotopic cluster centered around the calculated mass
Infrared (IR) Spectroscopy

IR spectroscopy would be employed to identify the functional groups present in the molecule.

Functional Group Hypothetical Wavenumber (cm⁻¹)
N-H Stretch3200-3400
C=O Stretch (Lactam)1680-1720
C=C and C=N Stretch1550-1650
C-Br Stretch500-650
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are paramount for mapping the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

Proton Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H~8.0-9.0Singlet-
Aromatic CH~7.5-8.5Doublet~2-3
Aromatic CH~7.0-8.0Doublet~2-3

¹³C NMR (Carbon NMR):

Carbon Hypothetical Chemical Shift (δ, ppm)
C=O~170-180
C-Br (quaternary)~50-60
Aromatic C-Br~110-120
Aromatic C~120-150

Visualization of Methodologies

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the analytical techniques used in structure elucidation.

experimental_workflow Experimental Workflow for Synthesis and Purification start 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one bromination Bromination with NBS in Acetic Acid start->bromination workup Aqueous Workup and Extraction bromination->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis and purification workflow.

structure_elucidation Structure Elucidation Logic product Purified Product ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr structure Confirmed Structure ms->structure Elemental Composition ir->structure Functional Groups nmr->structure Connectivity

Caption: Analytical techniques for structure confirmation.

Potential Signaling Pathways: A Forward Look

Given that many 1H-pyrrolo[2,3-b]pyridine derivatives function as kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways. A primary area of investigation would be its effect on receptor tyrosine kinase (RTK) pathways, which are often dysregulated in cancer.

signaling_pathway Hypothetical Target Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) rtk->downstream compound This compound compound->rtk Inhibition proliferation Cell Proliferation and Survival downstream->proliferation

Caption: Potential inhibitory action on an RTK pathway.

Conclusion

The structural elucidation of a novel compound such as this compound is a systematic process that relies on a suite of modern analytical techniques. While specific data for this molecule is not yet publicly available, the methodologies outlined in this guide provide a robust framework for its synthesis and characterization. Future research will be necessary to confirm its structure and to explore its potential biological activities, thereby determining its value for researchers, scientists, and drug development professionals.

Spectroscopic and Synthetic Profile of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a hypothesized synthetic pathway based on established chemical precedents for similar scaffolds. Furthermore, predicted spectroscopic data for 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to aid in the characterization of this compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel halogenated pyrrolopyridine derivatives for potential applications in medicinal chemistry and drug discovery.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules. Halogenation of this scaffold is a common strategy to modulate the electronic, lipophilic, and metabolic properties of drug candidates. The title compound, this compound, represents a unique tribrominated derivative with potential for further chemical elaboration. This guide outlines a plausible synthetic approach and provides a predictive spectroscopic profile to facilitate its synthesis and identification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related brominated 7-azaindole derivatives and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 8.2Doublet1HH-4
~7.4 - 7.6Doublet1HH-6
~10.0 - 11.0Singlet1HN-H (amide)
~8.5 - 9.5Singlet1HN-H (pyrrole)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170 - 175C=O (C-2)
~145 - 150C-7a
~140 - 145C-4
~130 - 135C-6
~120 - 125C-3a
~110 - 115C-5
~50 - 55C-3

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3400 - 3200N-H Stretching (amide & pyrrole)
~1720 - 1700C=O Stretching (amide)
~1600 - 1550C=C Stretching (aromatic)
~800 - 750C-Br Stretching
Table 4: Predicted Mass Spectrometry Data
m/z ValueIon Species
370.82 (calculated for C₇H₃Br₃N₂O)[M]⁺ (Molecular Ion)
371.82, 372.82, 373.82, 374.82Isotopic peaks due to Br isotopes
291.92[M-Br]⁺
212.02[M-2Br]⁺
133.12[M-3Br]⁺

Hypothesized Synthetic Protocol

The synthesis of this compound is proposed to proceed via a two-step process starting from 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one).

Step 1: Bromination at the 5-position

  • To a solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1 equivalent) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Step 2: Dibromination at the 3-position

  • Dissolve the 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1 equivalent) from the previous step in a suitable solvent like chloroform or carbon tetrachloride.

  • Add an excess of bromine (at least 2.2 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction should be protected from light.

  • Monitor the formation of the product by TLC.

  • After completion, quench the excess bromine with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Hypothesized Synthetic Workflow

Synthetic_Workflow Start 1H-pyrrolo[2,3-b]pyridin-2(3H)-one Intermediate 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Start->Intermediate NBS, Acetic Acid Product This compound Intermediate->Product Br₂, CHCl₃

Caption: Hypothesized two-step synthesis of the target compound.

Logical Relationship of Spectroscopic Analysis

Spectroscopic_Analysis Compound Synthesized Product NMR NMR (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation of This compound NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural confirmation of the final product.

Conclusion

This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. The proposed synthetic route offers a viable starting point for its laboratory preparation, and the predicted spectroscopic data will be instrumental in its identification and characterization. Further experimental validation is necessary to confirm the data presented herein. This information is intended to accelerate research and development efforts in the field of heterocyclic chemistry and drug discovery.

An In-depth Technical Guide on the NMR Data of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) data for the novel compound 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted NMR spectral data based on analogous structures, detailed hypothetical experimental protocols for its synthesis and NMR analysis, and visualizations to aid in understanding its structure and characterization workflow.

Predicted NMR Spectroscopic Data

The chemical structure of this compound suggests a complex electronic environment. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related compounds and the known effects of bromine substitution on aromatic and heterocyclic systems.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)8.0 - 9.0br s-
H-47.8 - 8.2d2.0 - 3.0
H-67.5 - 7.9d2.0 - 3.0

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)170 - 175
C-3 (CBr₂)55 - 65
C-3a125 - 130
C-4140 - 145
C-5 (C-Br)115 - 120
C-6135 - 140
C-7a145 - 150

Predicted in DMSO-d₆

Illustrative NMR Data from a Related Compound

To provide a tangible reference, the experimental NMR data for a structurally related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is presented below. This data can serve as a benchmark for interpreting the spectra of the title compound.

Table 3: Experimental NMR Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR
H-1 (NH)11.91br s-
H-27.63t2.8
H-36.50m-
H-48.20d2.0
H-68.30d2.2
¹³C NMR
C-2128.2
C-3100.0
C-3a122.1
C-4130.3
C-5111.1
C-6142.9
C-7a147.5

Solvent: DMF-d₇

Experimental Protocols

The following sections detail the proposed synthesis and NMR analysis protocols for this compound.

Synthesis of this compound

A plausible synthetic route involves the bromination of a suitable precursor, such as 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (aza-oxindole) This precursor can be synthesized from 7-azaindole through a multi-step process involving N-oxidation, cyanation, and subsequent hydrolysis and reduction.

Step 2: Bromination

  • To a solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (3.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Visualizations

Chemical Structure

Caption: Chemical structure of the title compound.

Proposed Synthetic Pathway

synthetic_pathway start 1H-pyrrolo[2,3-b]pyridin-2(3H)-one reagent N-Bromosuccinimide (3.5 eq) Acetic Acid start->reagent product This compound reagent->product

Caption: Proposed synthesis of the title compound.

NMR Experimental Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integrate Integration (1H) baseline->integrate For 1H chem_shift Chemical Shift Analysis baseline->chem_shift coupling Coupling Constant Analysis integrate->coupling structure Structure Elucidation chem_shift->structure coupling->structure

In-Depth Technical Guide: The Reactivity of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of the novel heterocyclic compound, 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This molecule, belonging to the 7-azaindole family, presents a unique scaffold for the development of new therapeutic agents, particularly in the realm of kinase inhibition and anticancer research.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to purine and its ability to act as a hinge-binding motif in various protein kinases. Halogenated derivatives of this core structure are of particular interest as they provide synthetic handles for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.

This compound is a highly functionalized 7-azaindole derivative. The presence of a bromine atom at the C5 position, a geminal dibromo group at the C3 position, and a lactam functionality imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₃Br₃N₂O
Molecular Weight 370.82 g/mol
CAS Number 183208-32-4
Appearance Expected to be a solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF

Synthesis

Synthetic Pathway A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 5-Bromo-1H-pyrrolo[2,3-b]pyridine A->B Bromination (NBS or Br₂) C 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one B->C Oxidation D This compound C->D α,α-Dibromination

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)

A common method for the synthesis of 5-bromo-7-azaindole involves the direct bromination of 7-azaindole.

  • Materials: 1H-Pyrrolo[2,3-b]pyridine (7-azaindole), N-Bromosuccinimide (NBS) or Bromine (Br₂), Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Procedure: To a solution of 7-azaindole in a suitable solvent such as DCM or MeCN, N-bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

The oxidation of the pyrrole ring of 7-azaindole derivatives to the corresponding lactam is a known transformation.

  • Materials: 5-Bromo-1H-pyrrolo[2,3-b]pyridine, Oxidizing agent (e.g., m-CPBA, Oxone®).

  • Procedure: 5-Bromo-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent, and a suitable oxidizing agent is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography.

Step 3: Synthesis of this compound

The α,α-dibromination of lactams can be achieved using a variety of brominating agents.

  • Materials: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, Brominating agent (e.g., N-bromosuccinimide in the presence of a radical initiator, or excess bromine under acidic or basic conditions).

  • Procedure: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is treated with an excess of a brominating agent under appropriate conditions (e.g., reflux in CCl₄ with NBS and AIBN, or treatment with Br₂ in acetic acid). The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Reactivity

The reactivity of this compound is dictated by the presence of multiple reactive sites: the C5-bromo position on the pyridine ring, the gem-dibromo group at the C3 position of the lactam, and the lactam functionality itself.

Caption: Potential reactive sites on this compound.

Reactions at the C5-Position

The bromine atom at the C5 position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other functional groups.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base.

  • Stille Coupling: Reaction with organostannanes.

  • Heck Reaction: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Materials: this compound, Arylboronic acid (1.2-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/Water, Toluene/Ethanol).

  • Procedure: To a degassed solution of this compound, arylboronic acid, and base in the chosen solvent system, the palladium catalyst is added. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Reactions at the C3-Position

The gem-dibromo group at the C3 position is a versatile functional group that can undergo several transformations.

  • Nucleophilic Substitution: One or both bromine atoms can be displaced by nucleophiles.

  • Reformatsky-type Reactions: In the presence of a reducing metal like zinc, the C3-dibromo moiety can form an organozinc intermediate that can react with electrophiles such as aldehydes and ketones.

  • Reductive Debromination: The dibromo group can be reduced to a monobromo or a methylene group.

Experimental Protocol: Reaction with Nucleophiles (General)

  • Materials: this compound, Nucleophile (e.g., thiols, amines, alkoxides), Base (if necessary), Solvent (e.g., DMF, DMSO, THF).

  • Procedure: To a solution of this compound in a suitable solvent, the nucleophile (and base, if required) is added. The reaction is stirred at an appropriate temperature until completion. The reaction mixture is then worked up by quenching, extraction, and purification of the product.

Potential Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several approved and investigational drugs, particularly kinase inhibitors. The ability to functionalize the this compound at multiple positions makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Drug Discovery Workflow A This compound B Parallel Synthesis of Derivatives (Cross-Coupling, Nucleophilic Substitution) A->B C Compound Library B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: A potential workflow for utilizing this compound in drug discovery.

The diverse functionalities that can be introduced at the C3 and C5 positions can modulate the compound's interaction with the target protein, influencing its potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for this compound. The following table provides expected spectroscopic data based on the analysis of structurally similar compounds.

Spectroscopic DataExpected Values
¹H NMR Aromatic protons on the pyridine ring, NH proton of the lactam. Chemical shifts will be influenced by the bromine substituents.
¹³C NMR Signals for the carbonyl carbon of the lactam, the quaternary carbon bearing the gem-dibromo group, and the carbons of the pyrrolo[2,3-b]pyridine core.
Mass Spectrometry A characteristic isotopic pattern for three bromine atoms will be observed.
Infrared (IR) Stretching frequencies for the N-H and C=O bonds of the lactam.

Conclusion

This compound represents a highly promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a privileged scaffold with multiple reactive sites opens up numerous avenues for the creation of novel and complex molecules with potential therapeutic applications. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in drug discovery and development.

An In-depth Technical Guide on 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives: A Scaffold of Emerging Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition. This technical guide focuses on the specific derivative, 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a molecule of significant interest due to its unique substitution pattern which is anticipated to modulate its chemical and biological properties. While specific data on this tribrominated core is limited in publicly accessible literature, this paper will provide a comprehensive overview based on available information for the parent compound and related derivatives. This guide will cover the known chemical properties, plausible synthetic strategies, and potential biological applications, supported by detailed, generalized experimental protocols and conceptual signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction to the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a key heterocyclic motif found in numerous biologically active compounds. The introduction of an oxo group at the 2-position to form the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core creates a lactam structure that further enhances its potential for diverse biological interactions. The addition of bromine atoms to this core, particularly the geminal dibromination at the 3-position and a bromine at the 5-position, is expected to significantly influence the molecule's electrophilicity, lipophilicity, and metabolic stability, thereby offering a unique profile for drug design.

Physicochemical Properties of the Core Structure

PropertyValueSource
CAS Number 183208-32-4[1]
Molecular Formula C₇H₃Br₃N₂O[1]
Molecular Weight 370.82 g/mol [1]

A closely related compound, 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has the following computed properties:

PropertyValue
Molecular Formula C₇H₄Br₂N₂O
Molecular Weight 291.93 g/mol
XLogP3 1.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0

Note: These properties are for the dibromo- derivative and are provided for comparative purposes.

Synthesis and Characterization

Specific literature detailing the synthesis of this compound is scarce. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of related brominated 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones.

Hypothetical Synthetic Protocol

A potential synthetic pathway could involve the following steps:

  • Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine: This starting material can be synthesized through various established methods for the construction of the 7-azaindole core, followed by selective bromination at the 5-position.

  • Oxidation to 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: The synthesized 5-bromo-7-azaindole can be oxidized at the 2-position to introduce the lactam functionality. Reagents such as N-Bromosuccinimide (NBS) in an aqueous medium or other oxidizing agents can be employed.

  • Dibromination at the 3-position: The resulting 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can then be subjected to geminal dibromination at the 3-position. This can typically be achieved using an excess of a brominating agent like bromine in acetic acid or NBS under appropriate conditions.

General Experimental Protocol for Bromination

The following is a generalized protocol for the bromination of a 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative, which could be adapted for the synthesis of the target compound.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (initiator)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1 equivalent) in a suitable solvent such as CCl₄ or CH₃CN, add NBS (2.2 equivalents).

  • Add a catalytic amount of benzoyl peroxide.

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the N-H proton of the pyrrole ring. The absence of a signal for the C3-protons would confirm the geminal dibromination.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon (C2), the quaternary carbon at C3 bearing the two bromine atoms, and the carbons of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the mass of the tribrominated product, with a characteristic isotopic pattern for three bromine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied, revealing a wide range of therapeutic potentials, particularly as kinase inhibitors.

Kinase Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several kinases implicated in cancer and other diseases. The tribrominated core could potentially target kinases such as:

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of the FGFR signaling pathway is a known driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

  • Janus Kinases (JAKs): JAKs are crucial in cytokine-mediated signal transduction, and their inhibition is a therapeutic strategy for autoimmune diseases and organ transplant rejection.

  • c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase involved in tumor cell migration, invasion, and proliferation.

  • Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell activation, HPK1 is a promising target for cancer immunotherapy.

The following diagram illustrates a generalized signaling pathway that can be targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (Hypothetical Target) Inhibitor->FGFR Inhibits

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

A typical workflow to evaluate the inhibitory potential of a novel compound like a this compound derivative against a specific kinase is depicted below.

Kinase_Assay_Workflow Start Start: Compound Synthesis and Purification Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Assay_Setup Assay Plate Setup: - Kinase - Substrate - ATP Compound_Prep->Assay_Setup Incubation Incubation at Controlled Temperature Assay_Setup->Incubation Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis End End: Identification of Potent Inhibitors Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Future Directions and Conclusion

The this compound core represents an intriguing, yet underexplored, scaffold in medicinal chemistry. Based on the well-established biological activities of the broader 1H-pyrrolo[2,3-b]pyridine class of compounds, it is highly probable that derivatives of this tribrominated core will exhibit potent and potentially novel pharmacological properties.

Future research should focus on:

  • Development of a reliable synthetic route: A robust and scalable synthesis is the first critical step to enable further investigation.

  • Biological screening: The synthesized compounds should be screened against a diverse panel of kinases and other relevant biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the core and its substituents will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

References

The Emerging Potential of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of the novel heterocyclic compound, 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, in the field of medicinal chemistry. While direct research on this specific tribrominated derivative is nascent, the broader family of 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, has garnered significant attention as a privileged scaffold in the development of targeted therapeutics. This document synthesizes the available information on related compounds to project the potential of this tribrominated core, with a focus on its role as a potential kinase inhibitor and modulator of other key biological targets. The strategic incorporation of bromine atoms is a known tactic in drug design to enhance potency, selectivity, and pharmacokinetic properties.[1][2]

Synthesis of Halogenated 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones

Potential Therapeutic Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several approved and investigational drugs, particularly in oncology. The introduction of bromine atoms can significantly influence the compound's biological activity by forming halogen bonds with target proteins, altering its electronic properties, and improving its metabolic stability.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[4] Its aberrant activation is a known driver in various cancers.[5] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[6][7]

Quantitative Data: 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Compound IDTargetIC50 (nM)Cell LineAntiproliferative ActivityReference
4h FGFR174T1 (mouse breast cancer)Induces apoptosis[8]
FGFR29
FGFR325
FGFR4712
25 FGFR451.6Hep3B (hepatocellular carcinoma)Antiproliferative potency of 0.1397 µM[9]

FGFR Signaling Pathway

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription STAT->Transcription Inhibitor 3,3,5-Tribromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Inhibitor->FGFR PDE4B_Signaling cluster_cell Inflammatory Cell AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA AMP AMP PDE4B->AMP Pro_Inflammatory Pro-inflammatory Cytokines PDE4B->Pro_Inflammatory CREB CREB PKA->CREB Anti_Inflammatory Anti-inflammatory Cytokines CREB->Anti_Inflammatory Inhibitor 3,3,5-Tribromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Inhibitor->PDE4B cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT Cell_Functions Proliferation, Motility, Invasion, Survival RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions STAT3->Cell_Functions Inhibitor 3,3,5-Tribromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Inhibitor->cMet BRAF_Signaling cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Inhibitor 3,3,5-Tribromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Inhibitor->BRAF

References

The Rise of Pyrrolo[2,3-b]pyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" – a molecular framework that is recurrently found in compounds targeting a range of biological entities. This technical guide provides an in-depth analysis of the discovery of novel pyrrolo[2,3-b]pyridine compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, with a focus on their role as kinase inhibitors in oncology and neurodegenerative diseases.

A Versatile Core for Diverse Targets

The pyrrolo[2,3-b]pyridine nucleus is an analog of indole, a common motif in biologically active molecules. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of inhibitors for various enzyme families.[1] This guide will delve into the structure-activity relationships (SAR) and pharmacological profiles of pyrrolo[2,3-b]pyridine derivatives targeting a spectrum of protein kinases, including Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), c-Met, Glycogen Synthase Kinase-3β (GSK-3β), Cell Division Cycle 7 (Cdc7), TRAF2 and NCK-interacting kinase (TNIK), and Phosphodiesterase 4B (PDE4B).

Quantitative Analysis of Pyrrolo[2,3-b]pyridine Derivatives

The potency of novel chemical entities is a critical factor in their development as therapeutic agents. The following tables summarize the in vitro inhibitory activities of exemplary pyrrolo[2,3-b]pyridine compounds against their respective kinase targets and in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Compounds

Compound IDTarget KinaseIC50 (nM)Reference
Compound 22 CDK848.6[2]
Compound 4h FGFR17[3]
FGFR29[3]
FGFR325[3]
Compound 34 c-Met1.68[4]
Compound 41 GSK-3β0.22[5]
Compound 46 GSK-3β0.26[5]
Compound 54 GSK-3β0.24[5]
Compound 42 Cdc77[6]
Compound 11h PDE4B110[7]

Table 2: Anti-proliferative Activity of Pyrrolo[2,3-b]pyridine Compounds

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 4h 4T1 (Breast Cancer)Not SpecifiedNot Specified[3]
Compound 5d A549 (Lung), HeLa (Cervical), MDA-MB-231 (Breast)SRB Assay0.12 - 9.84[8]

Key Signaling Pathways and Experimental Workflows

The therapeutic efficacy of pyrrolo[2,3-b]pyridine-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways implicated in disease pathogenesis. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflows for inhibitor discovery and evaluation.

G CDK8 and TNIK in Wnt/β-catenin Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC Inhibition b_catenin β-catenin GSK3b_Axin_APC->b_catenin Phosphorylation b_catenin_p Phosphorylated β-catenin b_catenin->b_catenin_p b_catenin_nuc β-catenin (Nuclear) b_catenin->b_catenin_nuc Proteasome Proteasomal Degradation b_catenin_p->Proteasome TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF CDK8 CDK8 TCF_LEF->CDK8 TNIK TNIK TCF_LEF->TNIK Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CDK8->Target_Genes Activation TNIK->TCF_LEF Phosphorylation & Activation Pyrrolo_pyridine_CDK8 Pyrrolo[2,3-b]pyridine CDK8 Inhibitor Pyrrolo_pyridine_CDK8->CDK8 Inhibition Pyrrolo_pyridine_TNIK Pyrrolo[2,3-b]pyridine TNIK Inhibitor Pyrrolo_pyridine_TNIK->TNIK Inhibition

Caption: Wnt/β-catenin signaling pathway with CDK8 and TNIK.

G FGFR and c-Met Downstream Signaling cluster_membrane Cell Membrane Ligand_FGFR FGF FGFR FGFR Ligand_FGFR->FGFR Ligand_cMet HGF cMet c-Met Ligand_cMet->cMet PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS cMet->PI3K cMet->RAS Pyrrolo_pyridine_FGFR Pyrrolo[2,3-b]pyridine FGFR Inhibitor Pyrrolo_pyridine_FGFR->FGFR Inhibition Pyrrolo_pyridine_cMet Pyrrolo[2,3-b]pyridine c-Met Inhibitor Pyrrolo_pyridine_cMet->cMet Inhibition Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR and c-Met downstream signaling pathways.

G General Workflow for Kinase Inhibitor Discovery A Compound Library Synthesis (Pyrrolo[2,3-b]pyridine derivatives) B In Vitro Kinase Assay (e.g., ADP-Glo, TR-FRET) A->B C Determine IC50 Values B->C D Cell-Based Proliferation Assay (e.g., SRB Assay) C->D E Determine Cellular Potency (e.g., GI50) D->E F Lead Compound Identification E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Preclinical Development G->H

Caption: Workflow for kinase inhibitor discovery.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays cited in the evaluation of pyrrolo[2,3-b]pyridine compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 values of test compounds against various kinases.

Materials:

  • Recombinant human kinase (e.g., CDK8/CycC, FGFR1, c-Met, GSK-3β, Cdc7, TNIK)

  • Kinase-specific substrate (e.g., peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test pyrrolo[2,3-b]pyridine compound dissolved in dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme and Substrate Preparation: Dilute the kinase and its substrate in kinase assay buffer to the desired working concentrations.

  • Reaction Initiation: Add 2 µL of the kinase solution and 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction. The final volume in each well should be 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (Sulforhodamine B) Assay

This assay measures the anti-proliferative effect of the inhibitor on cancer cells in a 96-well format.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Test pyrrolo[2,3-b]pyridine compound

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a DMSO-only control.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the total cellular protein mass. The percentage of cell growth inhibition is calculated relative to the untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.[7][9][10]

Future Directions

The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel substitution patterns to enhance potency and pharmacokinetic properties, and expanding their application to other disease areas beyond oncology and neurodegeneration. The development of bifunctional molecules and targeted protein degraders based on this versatile core also represents an exciting new frontier.

This technical guide has provided a snapshot of the current state of research into novel pyrrolo[2,3-b]pyridine compounds. The data and protocols presented herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a halogenated derivative of the 7-azaindolin-2-one scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The following protocols are based on established synthetic methodologies for related heterocyclic systems.

Overall Synthetic Scheme

The synthesis of this compound is proposed as a three-step process starting from 2-amino-3-picoline. The route involves the formation of the 7-azaindolin-2-one core, followed by sequential bromination at the C5 and C3 positions.

Synthetic_Route A 2-Amino-3-picoline B 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaindolin-2-one) A->B Step 1: Oxidative Cyclization C 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one B->C Step 2: Electrophilic Bromination (C5) D This compound C->D Step 3: Dibromination (C3)

Figure 1. Proposed synthetic pathway for this compound.

Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaindolin-2-one)

The initial step involves the construction of the core heterocyclic scaffold, 7-azaindolin-2-one, from 2-amino-3-picoline. This transformation can be achieved through an oxidative cyclization process.

Experimental Protocol:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-amino-3-picoline (1.0 eq) in a suitable solvent such as chlorobenzene.

  • Reagent Addition: While stirring, add oxalyl chloride (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Cyclization: Following the addition, heat the reaction mixture to reflux (approximately 130-140 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., hexane) to remove impurities, and then dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Quantitative Data (Representative):
ParameterValue
Starting Material2-Amino-3-picoline
Key ReagentOxalyl Chloride
SolventChlorobenzene
Reaction Temperature130-140 °C (Reflux)
Reaction Time4-6 hours
Typical Yield 60-70%

Step 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

This step involves the selective electrophilic bromination of the 7-azaindolin-2-one at the 5-position of the pyridine ring.

Experimental Protocol:
  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a suitable solvent like acetic acid or a mixture of dichloromethane and water, add hydrobromic acid (48%, 1.1 eq).

  • Brominating Agent: Cool the mixture in an ice bath and slowly add hydrogen peroxide (30%, 1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum to obtain 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Further purification can be achieved by recrystallization if necessary. A publication has noted the use of 5-bromo-7-azaindolin-2-one derivatives in further synthesis, indicating its stability and accessibility[1].

Quantitative Data (Representative):
ParameterValue
Starting Material1H-Pyrrolo[2,3-b]pyridin-2(3H)-one
Brominating SystemHBr / H₂O₂
SolventAcetic Acid or CH₂Cl₂/H₂O
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield 85-95%

Step 3: Synthesis of this compound

The final step is the dibromination at the C3 position of the pyrrolone ring of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one using N-Bromosuccinimide (NBS). The chemistry of oxindoles, which are structurally analogous, suggests that the C3 position is susceptible to electrophilic halogenation.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask protected from light, suspend 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq) to the suspension. For radical-initiated reactions, a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) can be added.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may also be facilitated by irradiation with a UV lamp.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Quantitative Data (Representative):
ParameterValue
Starting Material5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Brominating AgentN-Bromosuccinimide (NBS)
SolventCarbon Tetrachloride or Acetonitrile
Reaction TemperatureReflux
Reaction Time3-5 hours
Typical Yield 50-60%

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: 7-Azaindolin-2-one Synthesis cluster_step2 Step 2: C5 Bromination cluster_step3 Step 3: C3 Dibromination A1 Dissolve 2-Amino-3-picoline A2 Add Oxalyl Chloride A1->A2 A3 Reflux A2->A3 A4 Filter & Dry A3->A4 A5 Recrystallize A4->A5 B1 Dissolve 7-Azaindolin-2-one B2 Add HBr & H2O2 B1->B2 B3 Stir at RT B2->B3 B4 Quench & Filter B3->B4 B5 Dry Product B4->B5 C1 Suspend 5-Bromo Intermediate C2 Add NBS C1->C2 C3 Reflux C2->C3 C4 Work-up C3->C4 C5 Column Chromatography C4->C5

Figure 2. Detailed workflow for the multi-step synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as a 7-azaindolin-2-one, scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug discovery. The strategic functionalization of this core structure is crucial for the development of novel therapeutic agents. 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a versatile building block that offers multiple reaction sites for diversification through cross-coupling reactions. This document provides detailed application notes and protocols for the utilization of this tribrominated scaffold in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern organic synthesis.

This document will focus on the presumed regioselective Suzuki coupling at the C5 position of the this compound scaffold, as the aryl bromide at this position is anticipated to be more reactive than the geminal dibromides at the C3 position under standard Suzuki conditions.

Data Presentation: Summary of Reaction Conditions and Yields for Analogous Systems

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following tables summarize typical conditions and reported yields for Suzuki-Miyaura coupling reactions on structurally related brominated heterocyclic scaffolds, such as indazoles and pyrazolopyrimidinones. This data serves as a valuable guide for reaction optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Bromo-heterocycles

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference Compound
1Pd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O14070-857-Bromo-4-sulfonamido-1H-indazole[1]
2Pd(dppf)Cl₂ (5)-K₂CO₃DME8080-955-Bromo-1-ethyl-1H-indazole[2]
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10075-902-Bromopyridine derivatives
4XPhosPdG2 (2)XPhos (4)K₂CO₃EtOH/H₂O8080-953-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one[3][4]

Table 2: Substrate Scope with Various Boronic Acids

EntryBromo-heterocycleBoronic AcidProductYield (%)
17-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole82[1]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole92[2]
33-Bromo-pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acid3-Phenyl-pyrazolo[1,5-a]pyrimidin-5-one85[3][4]
45-Bromo-2-methylpyridin-3-amine3,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine78

Experimental Protocols

The following protocols are proposed based on established procedures for Suzuki-Miyaura cross-coupling reactions on related halogenated nitrogen-containing heterocycles. Optimization may be required to achieve the best results for the specific substrate.

Protocol 1: General Procedure for Mono-Arylation at the C5-Position

This protocol is designed for the selective Suzuki coupling at the C5 position, assuming the C5-Br bond is more reactive than the C3-gem-dibromo bonds.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2; 2-10 mol%)

  • Ligand (if using a pre-catalyst, e.g., XPhos, SPhos; 4-12 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, or a mixture with water or ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask or a sealable reaction tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M concentration relative to the starting bromide).

  • Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Protocol 2: Procedure for Potential Double or Triple Arylation

Achieving multiple arylations will likely require more forcing conditions and a higher excess of the boronic acid and catalyst. The reactivity of the gem-dibromo group at C3 is expected to be significantly lower, and side reactions may occur. This protocol serves as a starting point for investigation.

Reagents and Materials:

  • Same as Protocol 1, with an increased amount of arylboronic acid (3-5 equivalents).

Procedure:

  • Follow steps 1-3 from Protocol 1, using a higher stoichiometry of the arylboronic acid (3.5 eq.) and potentially a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos).

  • Seal the flask or tube and heat the reaction mixture to a higher temperature (e.g., 120-150 °C).

  • Monitor the reaction carefully for the formation of mono-, di-, and tri-arylated products by LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification. Note that separation of the different arylated products may be challenging.

Mandatory Visualizations

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle General Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 R-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 R-X Oxidative_Addition Oxidative Addition R-X R-X (Aryl Halide) ArPd(II)Ar'L2 R-Pd(II)-Ar' L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OR)₂ Base Transmetalation Transmetalation ArB(OH)2 Ar-B(OH)₂ + Base ArPd(II)Ar'L2->Pd(0)L2 R-Ar' Reductive_Elimination Reductive Elimination R-Ar' R-Ar' (Coupled Product) Experimental_Workflow Experimental Workflow for Selective C5-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst - Base Inert_Atmosphere Evacuate and backfill with Argon (3x) Reagents->Inert_Atmosphere Solvent Add degassed solvent Inert_Atmosphere->Solvent Heating Heat to 80-120 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool to RT, dilute with organic solvent, wash Monitoring->Quenching Drying Dry organic layer Quenching->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product 5-Aryl-3,3-dibromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one

References

Application Notes and Protocols: 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a Versatile Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the use of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a novel and highly functionalized precursor for the synthesis of a new generation of kinase inhibitors. The strategic placement of bromine atoms allows for versatile and site-selective derivatization through various cross-coupling reactions, enabling the exploration of diverse chemical spaces and the development of inhibitors targeting key kinases in oncogenic pathways.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its structure is bioisosteric to indole, allowing it to mimic the natural purine core of ATP and effectively bind to the hinge region of kinase active sites. Several approved and clinical-stage kinase inhibitors are based on this scaffold, highlighting its therapeutic potential. The introduction of bromine atoms onto the core structure provides synthetic handles for the facile introduction of various substituents, which can modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of the Precursor: this compound

The synthesis of the title precursor can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in acetic acid, add N-Bromosuccinimide (3.3 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Application in Kinase Inhibitor Synthesis: A Suzuki Coupling Approach

The bromine atoms at the 3- and 5-positions of the precursor are amenable to various palladium-catalyzed cross-coupling reactions. The following protocol describes a general procedure for a Suzuki coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position, a common strategy in the synthesis of kinase inhibitors.

Experimental Protocol: Synthesis of a 5-Aryl-3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivative

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90°C and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 5-aryl-3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative.

Targeted Kinase Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against a range of kinases involved in cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFR signaling is implicated in various cancers.

  • Cyclin-Dependent Kinases (CDKs) : Key regulators of the cell cycle.

  • Traf2- and NCK-interacting kinase (TNIK) : Involved in the Wnt signaling pathway.

The following diagram illustrates a simplified FGFR signaling pathway, a common target for inhibitors derived from this scaffold.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway and the point of intervention for a pyrrolo[2,3-b]pyridine-based inhibitor.

In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized compounds, an in vitro kinase inhibition assay is essential. The following is a general protocol for a luminescence-based kinase assay that measures ATP consumption.

Experimental Protocol: In Vitro Kinase Assay

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase substrate peptide

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution in kinase buffer. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines the experimental workflow for the in vitro kinase assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilution of test compound in DMSO Start->Compound_Prep Reaction_Setup Add compound, kinase, and substrate to 384-well plate Compound_Prep->Reaction_Setup Incubation1 Incubate for 10 min at room temperature Reaction_Setup->Incubation1 Reaction_Initiation Add ATP solution to initiate kinase reaction Incubation1->Reaction_Initiation Incubation2 Incubate for 60 min at 30°C Reaction_Initiation->Incubation2 Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation2->Stop_Reaction Incubation3 Incubate for 40 min at room temperature Stop_Reaction->Incubation3 Signal_Generation Add Kinase Detection Reagent Incubation3->Signal_Generation Incubation4 Incubate for 30 min at room temperature Signal_Generation->Incubation4 Read_Plate Measure luminescence with a plate reader Incubation4->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.

Data Presentation

The following tables present hypothetical but representative data for a series of kinase inhibitors synthesized from the this compound precursor.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

Compound IDR Group at 5-positionFGFR1CDK2TNIK
INH-001 4-Methoxyphenyl15250800
INH-002 3,5-Difluorophenyl8180650
INH-003 Pyridin-4-yl22310950
INH-004 Thiophen-2-yl35420>1000

Table 2: Cellular Activity and Physicochemical Properties

Compound IDCell Proliferation IC₅₀ (nM) (MCF-7 Cells)ClogPMolecular Weight ( g/mol )
INH-001 503.2458.1
INH-002 353.5464.1
INH-003 752.8429.1
INH-004 1203.1435.2

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel kinase inhibitors. Its strategic halogenation allows for the exploration of a wide range of chemical substitutions, facilitating the development of potent and selective inhibitors against various kinase targets. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to utilize this valuable building block in their quest for next-generation targeted therapies.

Application Notes: The Emerging Role of 1H-pyrrolo[2,3-b]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-pyrrolo[2,3-b]pyridine scaffold has garnered significant attention in medicinal chemistry and oncology due to its versatile structure, which serves as a cornerstone for the development of potent kinase inhibitors. While direct research on 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not extensively documented in publicly available literature, numerous derivatives of the core 1H-pyrrolo[2,3-b]pyridine structure have demonstrated significant anti-cancer properties by targeting key signaling pathways implicated in tumor growth, proliferation, and survival. These notes will explore the application of these derivatives in cancer research, focusing on their mechanisms of action, and provide generalized experimental protocols.

Mechanism of Action and Therapeutic Targets

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of several protein kinases that are often dysregulated in various cancers. The core structure mimics the adenine component of ATP, enabling competitive inhibition at the ATP-binding site of these kinases.[1] Key targets include:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in many tumor types. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of FGFR1, 2, and 3.[2][3]

  • BRAF Kinase: Specifically, the V600E mutant of BRAF is a common oncogenic driver. Novel pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized to target this mutated kinase.[4]

  • Cyclin-Dependent Kinase 8 (CDK8): As a key regulator of transcription, CDK8 is an oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor.[5]

  • Traf2 and Nck-Interacting Kinase (TNIK): This kinase is a therapeutic target in colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been studied as potent TNIK inhibitors.

  • Mammalian Target of Rapamycin (mTOR): The PI3K/AKT/mTOR signaling pathway is crucial in many cancers. Torin2, a derivative of 1H-pyrrolo[2,3-b]pyridine, is a potent and selective mTOR inhibitor.[6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets and cancer cell lines.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Kinase Targets

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[2][3]
FGFR29[2][3]
FGFR325[2][3]
FGFR4712[2][3]
34e V600E B-RAF85[4]
35 V600E B-RAF80[4]
22 CDK848.6[5]
Torin2 (3) mTOR0.25 (EC50)[6]
PI3K200 (EC50)[6]

Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
13c7 MCF-7Breast Cancer4.49 - 15.39 (range across 7 cell lines)[7]
8g A375PMelanomaNanomolar range[8]
9d A375PMelanomaNanomolar range[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general workflow for evaluating their anti-cancer activity.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Pyrrolo_pyridine->FGFR Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

WNT_Beta_Catenin_Pathway WNT WNT Signal CDK8 CDK8 WNT->CDK8 Activates Beta_Catenin β-catenin CDK8->Beta_Catenin Activates Gene_Transcription Target Gene Transcription CDK8->Gene_Transcription Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 22) Pyrrolo_pyridine->CDK8 Inhibition Cell_Cycle Cell Cycle Arrest (G2/M and S phases) Pyrrolo_pyridine->Cell_Cycle TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TCF_LEF->Gene_Transcription

Caption: Indirect inhibition of the WNT/β-catenin pathway via CDK8 by a 1H-pyrrolo[2,3-b]pyridine derivative.

Experimental_Workflow Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives In_Vitro_Kinase In Vitro Kinase Assay (e.g., for FGFR, BRAF, CDK8) Synthesis->In_Vitro_Kinase Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, SRB) Synthesis->Cell_Viability Data_Analysis Data Analysis and Lead Optimization In_Vitro_Kinase->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Viability->Apoptosis_Assay Cell_Migration Cell Migration/Invasion Assay Cell_Viability->Cell_Migration Apoptosis_Assay->Data_Analysis Cell_Migration->Data_Analysis In_Vivo In Vivo Xenograft Studies Data_Analysis->In_Vivo

Caption: General experimental workflow for evaluating the anti-cancer potential of 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating 1H-pyrrolo[2,3-b]pyridine derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a 1H-pyrrolo[2,3-b]pyridine derivative on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)[9]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)[9]

  • 96-well culture plates

  • 1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 200 µL of complete growth medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in complete growth medium. Remove the old medium from the wells and add 200 µL of the medium containing different concentrations of the compound (e.g., 6.25 to 200 µg/mL).[9] Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, V600E B-RAF)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • 1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and the 1H-pyrrolo[2,3-b]pyridine derivative at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, add the ADP-Glo™ reagent to convert the ADP produced to ATP, then add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Apoptosis Assay by Flow Cytometry

Objective: To assess the ability of a 1H-pyrrolo[2,3-b]pyridine derivative to induce apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 1H-pyrrolo[2,3-b]pyridine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 1H-pyrrolo[2,3-b]pyridine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

The 1H-pyrrolo[2,3-b]pyridine scaffold is a promising platform for the development of novel anti-cancer agents. Derivatives of this core structure have demonstrated potent and selective inhibition of key oncogenic kinases, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines. Further research and optimization of these compounds could lead to the development of new targeted therapies for a range of malignancies.

References

Application Notes and Protocols for the Synthesis of FAK Inhibitors Utilizing a Tribrominated Pyrrolopyridinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of potential Focal Adhesion Kinase (FAK) inhibitors, starting from the novel reagent 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. While this specific starting material is not yet widely cited in the synthesis of FAK inhibitors, its structure presents a versatile platform for the elaboration into known FAK inhibitor scaffolds, particularly those based on the 1H-pyrrolo[2,3-b]pyridine core. This protocol outlines a proposed synthetic route, drawing upon established methodologies for the functionalization of related heterocyclic systems.

Introduction to FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for anticancer drug development.[2] FAK inhibitors can disrupt these pathological processes and are a subject of intensive research. Many potent FAK inhibitors are built around a heterocyclic core, such as pyrrolo[2,3-d]pyrimidine or 1H-pyrrolo[2,3-b]pyridine, which serves as a scaffold for positioning key pharmacophoric elements.[3][4]

Proposed Synthetic Pathway Overview

The synthetic strategy detailed below leverages the unique reactivity of the tribrominated starting material. The protocol involves a three-stage process:

  • Scaffold Preparation: Selective reduction and de-aromatization of the starting material to generate a key 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate.

  • Core Functionalization: Introduction of a crucial side-chain at the 5-position of the pyrrolopyridine core via a Suzuki cross-coupling reaction.

  • Final Assembly: Installation of a substituted amine at a yet-to-be-introduced position (e.g., C4, by analogy to known inhibitors) via a Buchwald-Hartwig amination to yield the final FAK inhibitor candidate.

Experimental Protocols

Stage 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)

This stage aims to convert the starting material, This compound (1) , into the key intermediate, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (2) . This transformation involves the reductive removal of the geminal dibromides at the C3 position and subsequent tautomerization to the aromatic pyrrolopyridine.

Materials:

ReagentSupplierGrade
This compound (1)Custom>95%
Zinc dustSigma-AldrichReagent grade
Acetic acidFisher SciGlacial
Dichloromethane (DCM)VWRHPLC grade
Saturated aqueous sodium bicarbonate (NaHCO₃)LabChemACS grade
Anhydrous magnesium sulfate (MgSO₄)Sigma-AldrichReagent grade

Procedure:

  • To a solution of This compound (1) (1.0 eq) in a mixture of acetic acid and dichloromethane (1:1 v/v) at 0 °C, add zinc dust (5.0 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-Bromo-1H-pyrrolo[2,3-b]pyridine (2) .

Expected Yield: 65-75%

Characterization Data (Hypothetical):

CompoundMolecular FormulaMolecular Weight¹H NMR (400 MHz, CDCl₃) δ (ppm)
2 C₇H₅BrN₂197.048.25 (s, 1H), 7.90 (d, J = 2.0 Hz, 1H), 7.45 (d, J = 3.2 Hz, 1H), 6.50 (d, J = 3.2 Hz, 1H)
Stage 2: Suzuki Cross-Coupling for the Synthesis of Intermediate 3

This stage involves the palladium-catalyzed Suzuki cross-coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (2) with a suitable boronic acid to introduce a desired aryl or heteroaryl moiety at the C5 position.

Materials:

ReagentSupplierGrade
5-Bromo-1H-pyrrolo[2,3-b]pyridine (2)From Stage 1>98%
(4-Methoxyphenyl)boronic acidCombi-Blocks>97%
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Strem Chemicals>99%
Sodium carbonate (Na₂CO₃)Sigma-AldrichAnhydrous
1,4-DioxaneAcros OrganicsAnhydrous
WaterMilliporeDeionized

Procedure:

  • In a flame-dried Schlenk flask, combine 5-Bromo-1H-pyrrolo[2,3-b]pyridine (2) (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and deionized water (4:1 v/v).

  • Bubble argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (ethyl acetate/hexanes) to yield 5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (3) .

Expected Yield: 70-85%

Characterization Data (Hypothetical):

CompoundMolecular FormulaMolecular Weight¹H NMR (400 MHz, CDCl₃) δ (ppm)
3 C₁₄H₁₂N₂O224.268.40 (s, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.60 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 3.2 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.60 (d, J = 3.2 Hz, 1H), 3.85 (s, 3H)
Stage 3: Buchwald-Hartwig Amination for the Synthesis of the Final Product (4)

The final step involves the introduction of an amine substituent. For this protocol, we will assume a hypothetical chlorination at the C4 position of intermediate 3 to yield 4-chloro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine , followed by a Buchwald-Hartwig amination.

Materials:

ReagentSupplierGrade
4-Chloro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridineSynthesized in-house>95%
MorpholineAlfa Aesar>99%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Oakwood Chemical>98%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Strem Chemicals>98%
Sodium tert-butoxide (NaOtBu)Sigma-Aldrich>97%
TolueneSigma-AldrichAnhydrous

Procedure:

  • To a Schlenk tube, add 4-chloro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene, followed by morpholine (1.5 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the mixture at 100 °C for 12 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography (DCM/methanol) to obtain the final product, 4-(morpholino)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (4) .

Expected Yield: 60-75%

Characterization Data (Hypothetical):

CompoundMolecular FormulaMolecular Weight¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
4 C₁₈H₁₉N₃O₂309.3611.5 (s, 1H), 8.20 (s, 1H), 7.55 (d, J = 8.8 Hz, 2H), 7.40 (d, J = 3.2 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 6.70 (d, J = 3.2 Hz, 1H), 3.80 (s, 3H), 3.75 (t, J = 4.8 Hz, 4H), 3.40 (t, J = 4.8 Hz, 4H)

Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Grb2 Grb2 FAK->Grb2 Binding Src->FAK Phosphorylation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival Akt->Cell_Survival Crk Crk p130Cas->Crk Binding Cell_Migration Cell Migration Crk->Cell_Migration SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: FAK Signaling Cascade

Proposed Synthetic Workflow

Synthetic_Workflow Start 3,3,5-Tribromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one (1) Intermediate1 5-Bromo-1H-pyrrolo [2,3-b]pyridine (2) Start->Intermediate1 Reduction (Zn, AcOH) Intermediate2 5-(4-methoxyphenyl)-1H-pyrrolo [2,3-b]pyridine (3) Intermediate1->Intermediate2 Suzuki Coupling (ArB(OH)₂, Pd(PPh₃)₄) Intermediate3 4-Chloro-5-(4-methoxyphenyl) -1H-pyrrolo[2,3-b]pyridine Intermediate2->Intermediate3 Chlorination (e.g., NCS) FinalProduct Final FAK Inhibitor (4) Intermediate3->FinalProduct Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃, XPhos)

Caption: Proposed Synthesis of FAK Inhibitor 4

References

Application Notes and Protocols for N-arylation of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors.[1][2] The N-arylation of this core structure provides a valuable route to expand the chemical space and explore structure-activity relationships (SAR) for drug discovery programs. This document outlines a detailed experimental procedure for the N-arylation of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key intermediate for the synthesis of novel, potentially bioactive molecules. The protocol is based on the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4]

Reaction Principle

The N-arylation of this compound with an aryl halide is achieved via a palladium-catalyzed cross-coupling reaction. The catalytic cycle, characteristic of the Buchwald-Hartwig amination, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the lactam, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, and base is crucial for achieving high yields and purity.

Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide. Researchers should optimize the conditions for their specific arylating agent.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Cs₂CO₃ - Cesium carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle/oil bath

  • Reagents for workup and purification (e.g., Diethyl ether, Brine, MgSO₄, Silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the aryl bromide (1.1 - 1.5 eq), cesium carbonate (2.0 - 3.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) to the flask via syringe. The typical concentration is 0.1 M with respect to the starting lactam.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables summarize the key parameters for the N-arylation reaction and the expected characterization data for a hypothetical product.

Table 1: Reaction Parameters for N-arylation

ParameterValue/Description
Starting Material This compound
Arylating Agent Aryl bromide
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 h

Table 2: Representative Analytical Data for a Hypothetical N-arylated Product

AnalysisExpected Data
¹H NMR Peaks corresponding to the protons of the pyrrolo[2,3-b]pyridinone core and the newly introduced aryl group.
¹³C NMR Carbons of the heterocyclic core and the aryl substituent.
HRMS (ESI) Calculated and found m/z values for [M+H]⁺ or [M+Na]⁺.
Yield Reported in percent (%) after purification.
Physical Appearance Solid (e.g., white, off-white, or pale yellow powder).

Visualization

The following diagrams illustrate the chemical structures and the experimental workflow.

N_arylation_reaction N-arylation of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound Reaction + Reactant1->Reaction Reactant2 Aryl Bromide Reactant2->Reaction Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Reaction Base Cs₂CO₃ Base->Reaction Solvent Toluene Solvent->Reaction Product N-Aryl-3,3,5-tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Reaction->Product Heat (80-110 °C)

Caption: Chemical reaction scheme for the N-arylation.

experimental_workflow start Start setup Reaction Setup: Combine reactants, catalyst, ligand, and base in a Schlenk flask under inert atmosphere. start->setup add_solvent Add anhydrous, degassed solvent. setup->add_solvent react Heat and stir the reaction mixture. Monitor progress by TLC/LC-MS. add_solvent->react workup Workup: Cool, dilute, filter through celite. react->workup extract Extraction: Wash with water and brine, dry with MgSO₄. workup->extract purify Purification: Concentrate and purify by column chromatography. extract->purify characterize Characterization: Analyze by NMR and HRMS. purify->characterize end End characterize->end

Caption: Experimental workflow for the N-arylation procedure.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-arylation of this compound. By employing the Buchwald-Hartwig amination, researchers can efficiently synthesize a variety of N-arylated derivatives, which are valuable compounds for screening in drug discovery and development programs targeting kinases and other enzymes. The provided workflow and data presentation guidelines are intended to facilitate the successful implementation and documentation of this important synthetic transformation.

References

Application Notes and Protocols: Synthesis of Multi-Targeted Kinase Inhibitors from Halogenated Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its isomeric pyrrolo[2,3-d]pyrimidine scaffold are recognized as privileged structures in the design of kinase inhibitors. Their ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various kinases, making them valuable starting points for the development of targeted cancer therapeutics. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a series of multi-targeted kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine core, specifically halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. These compounds have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including EGFR, Her2, VEGFR2, and CDK2.

While the specific starting material 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not directly addressed in the following protocols due to limited available literature on its specific application in this context, the methodologies presented here utilize a functionally similar halogenated pyrrolopyrimidine precursor. The principles of nucleophilic substitution and subsequent derivatization are broadly applicable and can be adapted for various halogenated heterocyclic starting materials.

Data Presentation

The following tables summarize the in vitro biological activities of the synthesized halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Lead Compound 5k and Reference Drugs. [1][2]

CompoundEGFR IC₅₀ (nM)Her2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
Compound 5k 7940136204
Sunitinib93-261-
Erlotinib55---
Staurosporine-38--

Table 2: In Vitro Cytotoxicity of Selected Compounds against Various Cancer Cell Lines. [1]

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
5e 41.2339.8751.23
5h 35.6733.4548.98
5k 29.1228.9938.76
5l 38.9836.5449.12
Doxorubicin4.565.126.78

Experimental Protocols

The synthesis of the target multi-targeted kinase inhibitors is achieved through a three-step process starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Ethyl-4-aminobenzoate step1_product Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate start->step1_product Ethanol, Reflux step2_input Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate step2_product 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide step2_input->step2_product Hydrazine Hydrate, Ethanol, Reflux step3_input 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide + Substituted Benzaldehyde final_product Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides step3_input->final_product Ethanol, Acetic Acid (cat.), Reflux

Caption: Synthetic workflow for the preparation of multi-targeted kinase inhibitors.

Protocol 1: Synthesis of Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (Intermediate 1)

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Ethyl-4-aminobenzoate (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate in absolute ethanol.

  • Heat the mixture to reflux with stirring for 7 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Protocol 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (Intermediate 2)

Materials:

  • Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (1.0 eq)

  • Hydrazine hydrate (10.0 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for 12 hours with stirring.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry to obtain the benzohydrazide intermediate.

Protocol 3: Synthesis of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (Final Products)

Materials:

  • 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (1.0 eq)

  • Appropriate substituted benzaldehyde (e.g., 2-bromobenzaldehyde for compound 5k) (1.0 eq)

  • Absolute Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide and the substituted benzaldehyde in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 8 hours.

  • Cool the reaction to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and dry to obtain the final halogenated kinase inhibitor.

Signaling Pathway Inhibition

The synthesized compounds, exemplified by compound 5k, are multi-targeted kinase inhibitors. They exert their anticancer effects by simultaneously blocking several key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Diagram: Targeted Signaling Pathways

G EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Her2 Her2 Her2->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Inhibitor Compound 5k Inhibitor->EGFR inhibition Inhibitor->Her2 inhibition Inhibitor->VEGFR2 inhibition Inhibitor->CDK2 inhibition

Caption: Inhibition of multiple oncogenic signaling pathways by compound 5k.

Mechanism of Action: Induction of Apoptosis

Mechanistic studies have revealed that the lead compound 5k induces apoptosis in cancer cells. This is achieved by modulating the expression of key proteins involved in the apoptotic pathway.

Diagram: Apoptosis Induction Pathway

G Compound_5k Compound 5k Bcl2 Bcl-2 (Anti-apoptotic) Compound_5k->Bcl2 downregulates Bax Bax (Pro-apoptotic) Compound_5k->Bax upregulates Caspase3 Caspase-3 (Executioner) Compound_5k->Caspase3 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Caspase3 activates Caspase3->Apoptosis induces

Caption: Proposed mechanism of apoptosis induction by compound 5k.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile platform for the synthesis of potent, multi-targeted kinase inhibitors. The protocols outlined in this document provide a robust framework for the preparation of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. These compounds demonstrate significant potential for further development as anticancer agents, owing to their ability to inhibit key oncogenic kinases and induce apoptosis. The provided data and methodologies are intended to support researchers and drug development professionals in the exploration and optimization of this promising class of kinase inhibitors.

References

Application Notes and Protocols: Synthesis of Halogenated 7-Azaindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of halogenated 7-azaindolin-2-one derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These derivatives are notable for their roles as kinase inhibitors and have shown promise in the development of treatments for neurodegenerative diseases and cancer.[1][3][4]

Introduction

The 7-azaindolin-2-one scaffold is a bioisostere of the indolin-2-one core, offering modulated physicochemical properties such as improved solubility and bioavailability.[5] Halogenation of this scaffold can further enhance its pharmacological profile by influencing binding affinities and metabolic stability. This document outlines key synthetic strategies for the preparation of these important compounds.

Synthetic Pathways

The synthesis of halogenated 7-azaindolin-2-one derivatives can be approached through several routes. A common strategy involves the initial construction of the 7-azaindolin-2-one core followed by halogenation, or the use of halogenated precursors in the ring-forming reactions. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_halogenation Halogenation 7-Azaindole 7-Azaindole 7-Azaindolin-2-one 7-Azaindolin-2-one 7-Azaindole->7-Azaindolin-2-one Oxidation/ Rearrangement Halogenated Pyridine Halogenated Pyridine Halogenated Pyridine->7-Azaindolin-2-one Domino Reaction Direct Halogenation Direct Halogenation 7-Azaindolin-2-one->Direct Halogenation e.g., NBS, NCS Halogenated Derivative Halogenated Derivative Direct Halogenation->Halogenated Derivative

Caption: Generalized workflow for the synthesis of halogenated 7-azaindolin-2-one derivatives.

Key Experiments and Protocols

Protocol 1: Synthesis of 5-Bromo-7-azaindolin-2-one

This protocol describes the synthesis of a 5-bromo substituted 7-azaindolin-2-one derivative, which can serve as a key intermediate for further functionalization.[6]

Reaction Scheme:

Protocol_1 7-Azaindolin-2-one 7-Azaindolin-2-one 5-Bromo-7-azaindolin-2-one 5-Bromo-7-azaindolin-2-one 7-Azaindolin-2-one->5-Bromo-7-azaindolin-2-one Bromination NBS N-Bromosuccinimide (NBS) Sulfuric Acid NBS->5-Bromo-7-azaindolin-2-one

Caption: Bromination of the 7-azaindolin-2-one core.

Materials:

  • 7-Azaindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Methanol

Procedure:

  • To a stirred solution of 7-azaindolin-2-one in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) portion-wise.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from methanol to afford pure 5-bromo-7-azaindolin-2-one.

Protocol 2: Knorr-type Cyclization for Substituted 7-Azaindolin-2-ones

This protocol outlines a general procedure for the synthesis of the 7-azaindolin-2-one core, which can be subsequently halogenated or derived from halogenated precursors.

Materials:

  • Substituted 2-aminonicotinate

  • Diethyl malonate

  • Sodium ethoxide in ethanol

  • Ethanol

  • Hydrochloric acid

Procedure:

  • To a solution of sodium ethoxide in ethanol, add the substituted 2-aminonicotinate and diethyl malonate.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 7-azaindolin-2-one derivative.

Protocol 3: Synthesis of (Z)-5-((5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide Derivatives[7]

This protocol describes the synthesis of more complex, biologically active molecules derived from 5-bromo-7-azaindolin-2-one.[6]

Reaction Scheme:

Protocol_3 Intermediate_A 5-Bromo-7-azaindolin-2-one Final_Product Final Product Intermediate_A->Final_Product Intermediate_B Substituted Pyrrole-3-carboxaldehyde Intermediate_B->Final_Product Reagents Piperidine Ethanol, Reflux Reagents->Final_Product

Caption: Condensation reaction to form the final active compound.

Materials:

  • 5-Bromo-7-azaindolin-2-one

  • Appropriately substituted 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • Ethanol

  • Piperidine

Procedure:

  • A mixture of 5-bromo-7-azaindolin-2-one and the substituted 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide in ethanol is prepared.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to yield the final product.[6]

Data Presentation

The following table summarizes the yields for a selection of synthesized 5-bromo-7-azaindolin-2-one derivatives.[6]

CompoundR-group on CarboxamideYield (%)Melting Point (°C)
23b 4-(pyrrolidin-1-yl)butyl28230–232
23j 3-(dimethylamino)propyl29258–260
23n 2-[4-(methoxyimino)piperidin-1-yl]ethyl29262–264
23p 3-[4-(ethoxyimino)piperidin-1-yl]propyl31237–239

Biological Activity and Signaling Pathways

Halogenated 7-azaindolin-2-one derivatives have been investigated as inhibitors of various protein kinases. For example, certain derivatives have shown potent inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in the pathology of Alzheimer's disease.[3][4] Inhibition of GSK3β can prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, thereby reducing the formation of neurofibrillary tangles.[3][4]

Signaling_Pathway GSK3b GSK3β Tau Tau Protein GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT AD Alzheimer's Disease Pathology NFT->AD Inhibitor Halogenated 7-Azaindolin-2-one Derivative Inhibitor->GSK3b Inhibition

Caption: Inhibition of the GSK3β signaling pathway in Alzheimer's disease.

Conclusion

The synthesis of halogenated 7-azaindolin-2-one derivatives represents a valuable strategy in the discovery of novel therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore this important class of molecules further. The versatility of the synthetic routes allows for the generation of diverse libraries of compounds for biological screening.

References

Practical Guide to Using 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and potential applications of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a versatile building block in organic synthesis. The strategic placement of three bromine atoms on the 7-azaoxindole core offers multiple reaction sites for derivatization, making it a valuable scaffold for the development of novel compounds, particularly in the field of medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) framework is a recognized privileged structure, known for its role in kinase inhibitors and other biologically active molecules.

I. Synthesis of this compound

A plausible synthetic route to the title compound commences with the commercially available 7-azaindole, proceeding through bromination, oxidation, and a final geminal dibromination.

Synthetic_Pathway Proposed Synthesis of this compound A 7-Azaindole B 5-Bromo-7-azaindole A->B NBS, CH3CN C 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (5-Bromo-7-azaoxindole) B->C PCC-SiO2, AlCl3, DCE D This compound C->D NBS (2.2 eq.), DMF

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols:

Step 1: Synthesis of 5-Bromo-7-azaindole

  • Reaction: 7-Azaindole is subjected to electrophilic bromination at the 5-position of the pyridine ring.

  • Procedure: To a solution of 7-azaindole (1.0 eq) in acetonitrile, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-bromo-7-azaindole.

  • Expected Yield: 85-95%.

Step 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (5-Bromo-7-azaoxindole)

  • Reaction: The synthesized 5-bromo-7-azaindole is oxidized to the corresponding 7-azaoxindole.

  • Procedure: To a suspension of silica gel in dichloromethane, pyridinium chlorochromate (PCC) is added, and the mixture is stirred for 15 minutes. 5-Bromo-7-azaindole (1.0 eq) and anhydrous aluminum chloride (AlCl3, 1.5 eq) are then added, and the reaction mixture is refluxed for 8-12 hours. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography (eluent: methanol/dichloromethane gradient) to yield 5-bromo-7-azaoxindole.

  • Expected Yield: 60-70%.

Step 3: Synthesis of this compound

  • Reaction: The final step involves the geminal dibromination at the 3-position of the 5-bromo-7-azaoxindole core.

  • Procedure: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N-Bromosuccinimide (2.2 eq) is added in portions at room temperature. The reaction is stirred for 24 hours. The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give the final product, this compound.

  • Expected Yield: 75-85%.

II. Applications in Organic Synthesis

The tribrominated scaffold serves as a versatile platform for the synthesis of diverse molecular architectures through selective functionalization of the bromine atoms. The C5-bromo position is amenable to standard cross-coupling reactions, while the geminal dibromides at C3 offer unique reactivity for the formation of spirocyclic compounds and other complex structures.

Applications Synthetic Applications of this compound A This compound B Suzuki Coupling Product A->B ArB(OH)2, Pd(PPh3)4, Base C Heck Coupling Product A->C Alkene, Pd(OAc)2, Ligand, Base D Sonogashira Coupling Product A->D Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Base E Spirocyclic Oxindole A->E Dinucleophile (e.g., 1,2-diaminobenzene)

Caption: Overview of potential cross-coupling and cyclization reactions.

1. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C5-bromo substituent can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, leaving the C3-gem-dibromo moiety intact for subsequent transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki Coupling Aryl/Heteroaryl Boronic AcidPd(PPh3)4K2CO3Dioxane/H2O5-Aryl-3,3-dibromo-7-azaoxindole
Heck Coupling AlkenePd(OAc)2, P(o-tol)3Et3NDMF5-Alkenyl-3,3-dibromo-7-azaoxindole
Sonogashira Coupling Terminal AlkynePd(PPh3)2Cl2, CuIEt3NTHF5-Alkynyl-3,3-dibromo-7-azaoxindole

Experimental Protocols for Cross-Coupling Reactions:

  • General Procedure for Suzuki Coupling:

    • To a degassed solution of this compound (1.0 eq), aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of dioxane and water, Pd(PPh3)4 (0.05 eq) is added.

    • The reaction mixture is heated at 90 °C for 12 hours under an inert atmosphere.

    • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous Na2SO4, concentrated, and purified by column chromatography to yield the 5-aryl-3,3-dibromo-7-azaoxindole derivative.

  • General Procedure for Heck Coupling:

    • A mixture of this compound (1.0 eq), alkene (1.5 eq), Pd(OAc)2 (0.05 eq), P(o-tol)3 (0.1 eq), and Et3N (2.0 eq) in DMF is heated at 100 °C in a sealed tube for 16 hours.

    • The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • Purification by column chromatography affords the 5-alkenyl-3,3-dibromo-7-azaoxindole.

  • General Procedure for Sonogashira Coupling:

    • To a solution of this compound (1.0 eq) and terminal alkyne (1.2 eq) in THF are added Pd(PPh3)2Cl2 (0.03 eq), CuI (0.05 eq), and Et3N (3.0 eq).

    • The reaction is stirred at room temperature for 6-8 hours under an inert atmosphere.

    • The mixture is filtered, and the filtrate is concentrated.

    • The residue is purified by column chromatography to give the 5-alkynyl-3,3-dibromo-7-azaoxindole.

2. Synthesis of Spirocyclic Derivatives from the Geminal Dibromide

The 3,3-dibromo functionality is a precursor for the construction of spirocyclic systems, which are of significant interest in drug discovery due to their rigid three-dimensional structures.

Table 2: Synthesis of Spirocyclic Derivatives

DinucleophileReaction ConditionsSpirocyclic Product
1,2-DiaminobenzeneEtOH, reflux, 12hSpiro[pyrrolo[2,3-b]pyridine-3,2'-quinazoline] derivative
Ethane-1,2-diolNaH, THF, 60 °C, 8hSpiro[1,3-dioxolane-2,3'-pyrrolo[2,3-b]pyridine] derivative

Experimental Protocol for Spirocyclization with a Diamine:

  • Procedure: A mixture of this compound (1.0 eq) and 1,2-diaminobenzene (1.1 eq) in ethanol is refluxed for 12 hours. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the spirocyclic quinazoline derivative.

III. Logical Workflow for Drug Discovery Application

The tribrominated scaffold can be systematically elaborated in a drug discovery program to explore structure-activity relationships (SAR).

Drug_Discovery_Workflow Drug Discovery Workflow Using the Tribrominated Scaffold Start This compound Step1 Selective C5-Functionalization (e.g., Suzuki Coupling) Start->Step1 Step2 Library of 5-Aryl-3,3-dibromo-7-azaoxindoles Step1->Step2 Step3 Biological Screening (e.g., Kinase Assays) Step2->Step3 Step4 SAR Analysis Step3->Step4 Step5 Lead Identification Step4->Step5 Step6 C3-Spirocyclization of Lead Compound Step5->Step6 Step7 Novel Spirocyclic Analogs Step6->Step7 Step8 Further Biological Evaluation Step7->Step8

Caption: A logical workflow for lead optimization.

This workflow illustrates a strategy where a library of analogs is first generated by modifying the C5 position. After identifying promising lead compounds through biological screening, the C3 position can be further modified by spirocyclization to explore new chemical space and potentially improve pharmacokinetic and pharmacodynamic properties.

Application Notes and Protocols for 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaindolin-2-one, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to the purine core of ATP allows it to effectively bind to the hinge region of numerous protein kinases, making it a valuable template for the design of potent and selective kinase inhibitors. Kinase dysregulation is a hallmark of many diseases, particularly cancer, rendering kinase inhibitors a cornerstone of modern targeted therapies.

This document focuses on the potential role of a specific analog, 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , in drug discovery. While specific data for this tribrominated compound is limited in publicly available literature, we can infer its potential applications and necessary experimental protocols based on the well-established activities of its mono- and di-halogenated analogs. The introduction of bromine atoms can significantly modulate a compound's physicochemical properties, including lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity, selectivity, and pharmacokinetic profile. It is hypothesized that the tribromination of the 7-azaindolin-2-one core could lead to novel kinase inhibitors with unique selectivity profiles and enhanced potency.

Application Notes

Potential Therapeutic Applications:

Based on the known biological activities of halogenated 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, this compound is a promising candidate for investigation in the following areas:

  • Oncology: As a potential inhibitor of various protein kinases implicated in cancer progression, such as receptor tyrosine kinases (e.g., FGFR, VEGFR) and intracellular signaling kinases (e.g., JAKs, GSK3β). Its polyhalogenated nature may confer increased potency or a unique selectivity profile against specific cancer-associated kinases.

  • Inflammatory Diseases: Several pyrrolopyridine derivatives have shown immunomodulatory effects through the inhibition of kinases like Janus kinases (JAKs), which are crucial in cytokine signaling pathways that drive inflammation.

  • Neurodegenerative Diseases: Glycogen synthase kinase 3β (GSK3β) is a key target in neurodegenerative disorders like Alzheimer's disease. Halogenated azaindolin-2-ones have been identified as GSK3β inhibitors, suggesting a potential therapeutic avenue for this compound.

Structure-Activity Relationship (SAR) Insights:

The halogenation pattern on the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold is a critical determinant of its biological activity:

  • 5-Position Halogenation: Bromination at the 5-position has been shown to be favorable for antitumor activity in several analogs.

  • 3-Position Substitution: The 3-position is often a site for introducing substituents that can interact with the solvent-exposed region of the kinase ATP-binding pocket. The geminal dibromination at this position is a unique feature that could lead to novel interactions and potentially enhanced selectivity or potency. The electron-withdrawing nature of the bromine atoms could also influence the hydrogen-bonding capabilities of the lactam moiety.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of various halogenated 1H-pyrrolo[2,3-b]pyridine and structurally related oxindole derivatives against several protein kinases. This data, derived from analogous compounds, provides a basis for the potential efficacy of this compound.

Compound ClassTarget KinaseIC50 (nM)
5-Bromo-7-azaindolin-2-one derivativeFGFR1~7-25
5-Bromo-7-azaindolin-2-one derivativeFGFR2~9
5-Bromo-7-azaindolin-2-one derivativeFGFR3~25
Halogenated 1H-pyrrolo[2,3-b]pyridine derivativeJAK1~1.5
Halogenated 1H-pyrrolo[2,3-b]pyridine derivativeJAK3~1.1
(E)-azaindolin-2-one derivativeGSK3β1700
3-alkenyl-oxindole derivativeVEGFR117
3-alkenyl-oxindole derivativeRET1185

Experimental Protocols

Synthesis of this compound

This protocol is a proposed synthetic route based on known chemical transformations of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

A solution of 7-azaindole in a suitable solvent (e.g., acetonitrile) is treated with a brominating agent such as N-bromosuccinimide (NBS) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is quenched, and the product is purified by column chromatography.

Step 2: Oxidation to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine is dissolved in a mixture of acetic acid and water. A strong oxidizing agent, such as chromium trioxide, is added portion-wise at a controlled temperature. The reaction is monitored by LC-MS. After completion, the product is extracted and purified.

Step 3: Dibromination at the 3-Position

To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in a suitable solvent (e.g., dichloromethane), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is added. The reaction is stirred at room temperature, and its progress is monitored by LC-MS. Upon completion, the reaction is worked up, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination at 5-position cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Dibromination at 3-position 7-Azaindole 7-Azaindole 5-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-Azaindole->5-Bromo-1H-pyrrolo[2,3-b]pyridine NBS, Acetonitrile 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 5-Bromo-1H-pyrrolo[2,3-b]pyridine->5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CrO3, AcOH/H2O This compound This compound 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one->this compound DBDMH, DCM

Synthetic pathway for this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of the compound against a panel of protein kinases.

  • Materials:

    • This compound

    • Recombinant protein kinases of interest

    • Kinase-specific substrates

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

    • In a 384-well plate, add the test compound, recombinant kinase, and the specific substrate in a suitable kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow Prepare compound dilutions Prepare compound dilutions Add compound, kinase, and substrate to plate Add compound, kinase, and substrate to plate Prepare compound dilutions->Add compound, kinase, and substrate to plate Initiate reaction with ATP Initiate reaction with ATP Add compound, kinase, and substrate to plate->Initiate reaction with ATP Incubate Incubate Initiate reaction with ATP->Incubate Stop reaction and deplete ATP Stop reaction and deplete ATP Incubate->Stop reaction and deplete ATP Add detection reagent Add detection reagent Stop reaction and deplete ATP->Add detection reagent Measure luminescence Measure luminescence Add detection reagent->Measure luminescence Calculate IC50 Calculate IC50 Measure luminescence->Calculate IC50

Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Cell culture medium and supplements

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold typically acts as an ATP-competitive inhibitor of protein kinases. By binding to the ATP-binding pocket of a kinase, the compound prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. The diagram below illustrates this general mechanism of action, which is likely applicable to this compound.

Signaling_Pathway cluster_inhibition Mechanism of Kinase Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Catalyzes ATP ATP ATP->Kinase Binds to active site Compound This compound Compound->Kinase Competitively Binds to active site Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Activates

Mechanism of ATP-competitive kinase inhibition.

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The information is designed to address common challenges encountered during the purification of this and structurally similar brominated heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

  • Symptoms:

    • Broad peaks or multiple spots observed during TLC or LC-MS analysis of the crude product.

    • Low yield of the desired compound after initial extraction and solvent removal.[1]

  • Possible Causes:

    • Incomplete reaction leading to the presence of starting materials.

    • Formation of multiple side products.

    • Inadequate extraction procedure.[1]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Monitor the reaction progress closely using TLC or LC-MS to ensure the complete consumption of the limiting reagent. Consider adjusting the reaction temperature, time, and stoichiometry of reagents to minimize the formation of side products.[1]

    • Improve Extraction Protocol: Perform a series of extractions with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). To remove water-soluble impurities, wash the combined organic layers with brine. Back-extract the aqueous layer to recover any dissolved product.[1]

Issue 2: Difficulty in Separating the Product from Impurities via Column Chromatography

  • Symptoms:

    • Co-elution of the product with impurities, as indicated by overlapping spots on TLC or peaks in LC-MS of collected fractions.

    • Streaking of the compound on the TLC plate.[2]

  • Possible Causes:

    • Inappropriate solvent system (eluent).

    • Compound instability on silica gel.[3]

    • The compound is very polar and does not move from the baseline.[3]

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically screen different solvent systems. For polar compounds, consider solvent systems like dichloromethane/methanol or ethyl acetate/hexanes.[4] For very polar compounds that do not move from the baseline even with 100% ethyl acetate, a more aggressive solvent system containing ammonia might be necessary. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[3]

    • Alternative Stationary Phase: If the compound is unstable on silica gel, consider using an alternative stationary phase like alumina or reverse-phase silica (C18).[2][3]

    • Check Compound Stability: To determine if your compound is stable on silica, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If the spot remains intact, the compound is likely stable. If a streak or new spots appear, the compound may be degrading on the silica.[3]

Issue 3: Product Decomposition or Dehalogenation During Purification

  • Symptoms:

    • Appearance of new, less-brominated impurities during purification, as detected by LC-MS.

    • Gradual decrease in yield upon prolonged exposure to purification conditions.

  • Possible Causes:

    • Instability of the tribrominated structure under certain conditions.

    • Reductive dehalogenation can occur, especially in the presence of certain metals or reagents.[5][6][7]

  • Troubleshooting Steps:

    • Mild Purification Conditions: Employ milder purification techniques. This may involve using a less acidic stationary phase like neutral alumina instead of silica gel.

    • Avoid Reductive Reagents: Ensure that no residual reducing agents from the previous synthetic steps are carried over into the purification.

    • Temperature Control: Perform chromatographic separations at room temperature and avoid heating fractions during solvent evaporation for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification techniques for crude this compound?

A1: For solid crude products, the most common and effective purification techniques are recrystallization and column chromatography.[8][9] The choice between these methods depends on the nature and quantity of the impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[8] You may need to screen several solvents or solvent mixtures. Potential solvents to try include ethyl acetate, acetonitrile, or mixtures like dichloromethane/hexanes.[1]

Q3: What are the suggested stationary and mobile phases for column chromatography?

A3: Silica gel is a common stationary phase for compounds of this type. For the mobile phase, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[4] For highly polar compounds, a small percentage of a more polar solvent like methanol or a basic modifier like triethylamine or ammonium hydroxide may be required.[2][4]

Q4: How can I monitor the purity of the fractions collected during chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Combine fractions that show a single spot with the same retention factor (Rf) as the pure compound. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the fractions.

Q5: The compound appears to be insoluble in common chromatography solvents. What should I do?

A5: If the crude product has poor solubility, you can try dissolving it in a stronger, more polar solvent like a small amount of dichloromethane/methanol for loading onto the column.[1] Alternatively, you can pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.[3]

Quantitative Data Summary

Compound ClassPurification MethodEluent/SolventPurity BeforePurity AfterYield (%)Reference Compound
Pyrrolo[3,2-g]isoquinolinesColumn ChromatographyCH₂Cl₂/MeOH (97:3 to 94:6)Crude>95% (by NMR)513-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline
Pyrrolo[3,2-g]isoquinolinesColumn ChromatographyCH₂Cl₂/MeOH (96:4 to 92:8 + 1% Et₃N)Crude>95% (by NMR)655-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine
Pyrrolo[2,3-d]pyrimidinesRecrystallizationEthanolCrudeNot Specified73-95Various derivatives

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.[1]

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.[8]

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration.[10]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals under vacuum.[10]

Visualizations

PurificationWorkflow Crude Crude 3,3,5-Tribromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Purity_Check1 Assess Purity (TLC, LC-MS) Crude->Purity_Check1 Is_Solid Is the crude material a solid? Purity_Check1->Is_Solid Purity < 95% Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 95% Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography (Silica or Alumina) Is_Solid->Column_Chromatography No / Oily Purity_Check2 Check Purity Recrystallization->Purity_Check2 Purity_Check2->Column_Chromatography Purity < 95% Purity_Check2->Pure_Product Purity > 95% Purity_Check3 Check Purity Column_Chromatography->Purity_Check3 Purity_Check3->Pure_Product Purity > 95% Further_Purification Consider Alternative Methods (e.g., Prep-HPLC) Purity_Check3->Further_Purification Purity < 95%

Caption: A logical workflow for selecting a purification technique for this compound.

References

Technical Support Center: Synthesis of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Troubleshooting Guide

Low yields in the multi-step synthesis of this compound can arise from challenges in the initial bromination of the 7-azaindole core, the subsequent geminal dibromination at the C3 position, and purification processes. This guide addresses potential issues in a question-and-answer format.

Issue 1: Low yield in the initial bromination to form 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Question: My initial bromination of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold at the 5-position is resulting in a low yield and multiple side products. What are the likely causes and how can I optimize this step?

  • Answer: Low yields in the bromination of the 7-azaindole ring system often stem from incorrect reaction conditions or the use of harsh brominating agents that can lead to over-bromination or degradation of the starting material.

    Recommendations:

    • Choice of Brominating Agent: Avoid using neat bromine (Br₂) initially, as it can be aggressive. Consider milder and more selective brominating agents such as N-Bromosuccinimide (NBS).

    • Solvent and Temperature: The choice of solvent is critical. Acetic acid is a common solvent for such reactions. Control of temperature is also crucial; running the reaction at a lower temperature can increase selectivity and reduce the formation of byproducts.

    • Catalyst: The use of a catalyst can improve yield and selectivity. For instance, iron(III) bromide (FeBr₃) is a common Lewis acid catalyst for electrophilic aromatic bromination.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-bromination. Quench the reaction as soon as the starting material is consumed.

    • Work-up Procedure: Ensure a proper work-up procedure to neutralize any remaining acid and remove impurities. Washing with a solution of sodium thiosulfate can remove excess bromine, and a subsequent wash with a saturated sodium bicarbonate solution will neutralize the acid.

Issue 2: Difficulty and low yield in the geminal dibromination at the C3 position.

  • Question: I am struggling to introduce two bromine atoms at the C3 position of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The reaction is either incomplete or leads to a complex mixture of products. What are the best strategies for this α,α-dibromination of a lactam?

  • Answer: Geminal dibromination of the α-carbon to a lactam carbonyl can be challenging due to the electronic nature of the amide group and potential side reactions. The acidity of the α-protons is lower compared to ketones, making enolate formation more difficult.

    Recommendations:

    • Strong Base and Brominating Agent: This transformation typically requires a strong, non-nucleophilic base to generate the enolate, followed by quenching with a bromine source. Lithium diisopropylamide (LDA) is a common choice for creating enolates. The reaction should be carried out at low temperatures (e.g., -78 °C) to control reactivity. After enolate formation, a suitable brominating agent like bromine (Br₂) or 1,2-dibromoethane can be added.

    • Stepwise Bromination: Attempting a stepwise dibromination might offer better control. First, introduce one bromine atom at the C3 position to form 3-bromo-5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The introduction of the first bromine atom will increase the acidity of the remaining α-proton, potentially facilitating the second bromination.

    • Alternative Reagents: Explore alternative brominating systems. For instance, a combination of copper(II) bromide (CuBr₂) and a suitable base might be effective.

    • Side Reactions: Be aware of potential side reactions such as Favorskii rearrangement, especially if the starting material or product is exposed to strong bases for extended periods or at higher temperatures.

Issue 3: Product loss and difficulty during purification.

  • Question: I observe a significant loss of my target compound during purification by column chromatography, and it is difficult to separate it from closely related impurities. What purification strategies are recommended for polybrominated heterocyclic compounds?

  • Answer: Polyhalogenated compounds can be challenging to purify due to their similar polarities and potential for degradation on silica gel.

    Recommendations:

    • Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds. Experiment with a variety of solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography Optimization: If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina instead of silica gel to minimize degradation. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) may be required for effective separation.

    • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool, although it is less suitable for large-scale purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A plausible synthetic route involves a multi-step process:

  • Synthesis of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core: This can be achieved through various established methods for synthesizing the 7-azaindole scaffold.

  • Electrophilic Bromination at C5: The 7-azaindole core is first brominated at the C5 position, which is typically the most reactive site for electrophilic substitution on the pyridine ring.

  • Geminal Dibromination at C3: The resulting 5-bromo derivative is then subjected to α,α-dibromination at the C3 position adjacent to the lactam carbonyl.

Q2: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

A2:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the positions of the bromine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and the presence of three bromine atoms through the characteristic isotopic pattern.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Bromine and Brominating Agents: Bromine (Br₂) is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-Bromosuccinimide (NBS) is also a skin and eye irritant.

  • Strong Bases: Strong bases like Lithium diisopropylamide (LDA) are pyrophoric and react violently with water. Handle them under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents: Use appropriate and dry solvents, especially for reactions involving strong bases.

Data Presentation

Table 1: Comparison of Bromination Conditions for the 7-Azaindole Core

Starting MaterialBrominating AgentSolventCatalyst/AdditiveTemperatureReported Yield (%)Reference
1H-pyrrolo[2,3-b]pyridineNBSAcetic AcidNoneRoom TempModerateGeneral Literature
2,3-dihydro-1H-pyrrolo[2,3-b]pyridineHBr/H₂O₂DichloromethaneNone25-30 °C95.6Patent CN107987076A

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (High-Yield Method)

This protocol is adapted from patent literature and describes a high-yield synthesis of a key intermediate.

  • To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 48% hydrobromic acid (1.02 eq), and dichloromethane. Stir the mixture thoroughly.

  • Maintain the reaction temperature at 25-30 °C and slowly add a 20% hydrogen peroxide solution dropwise.

  • After the addition is complete, continue stirring and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bisulfite until the red color disappears.

  • Perform a liquid-liquid extraction. Separate the organic phase, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine product. A reported yield for a similar process is 95.6%.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_step1 Step 1: C5-Bromination cluster_step2 Step 2: C3-Geminal Dibromination cluster_final Final Product start 1H-pyrrolo[2,3-b]pyridin-2(3H)-one bromination Bromination at C5 (e.g., NBS in Acetic Acid) start->bromination workup1 Aqueous Work-up (Na2S2O3, NaHCO3) bromination->workup1 purification1 Purification 1 (Crystallization/Chromatography) workup1->purification1 intermediate1 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one purification1->intermediate1 dibromination Geminal Dibromination at C3 (e.g., LDA, Br2 at -78°C) intermediate1->dibromination workup2 Quenching and Aqueous Work-up dibromination->workup2 purification2 Purification 2 (Crystallization/Chromatography) workup2->purification2 final_product This compound purification2->final_product troubleshooting_yield low_yield Low Yield Observed check_sm Check Starting Material Purity low_yield->check_sm optimize_bromination Optimize C5-Bromination - Milder Reagents (NBS) - Temperature Control - Catalyst Use low_yield->optimize_bromination optimize_dibromination Optimize C3-Dibromination - Strong Base (LDA) - Low Temperature (-78°C) - Stepwise Addition low_yield->optimize_dibromination optimize_purification Optimize Purification - Recrystallization - Neutral Alumina Chromatography low_yield->optimize_purification side_reactions Identify Side Reactions (TLC, LC-MS) - Over-bromination - Degradation low_yield->side_reactions

Technical Support Center: Synthesis of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Troubleshooting Guide

Issue 1: Incomplete reaction with significant starting material remaining.

  • Question: My reaction is sluggish, and TLC/LC-MS analysis shows a large amount of unreacted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. What could be the cause?

  • Answer: Incomplete reactions can stem from several factors:

    • Insufficient Brominating Agent: Ensure you are using a sufficient excess of the brominating agent (e.g., N-bromosuccinimide or bromine). The reaction requires at least three equivalents of bromine.

    • Low Reaction Temperature: Electrophilic bromination may require elevated temperatures to proceed to completion. Consider gradually increasing the reaction temperature while monitoring the reaction progress.

    • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent. Try a different solvent system or increase the solvent volume to ensure all reactants are in solution.

Issue 2: Formation of multiple products (a complex mixture).

  • Question: My crude product shows multiple spots on TLC, and the NMR is very complex. How can I improve the selectivity of the reaction?

  • Answer: The formation of multiple products is a common issue in multi-step brominations of heterocyclic systems. Here are some potential causes and solutions:

    • Over-bromination: The 1H-pyrrolo[2,3-b]pyridine ring system is susceptible to electrophilic attack at multiple positions.[1] Using a large excess of the brominating agent or high reaction temperatures can lead to the formation of tetra- or even higher brominated species. To control this, add the brominating agent portion-wise and monitor the reaction closely.

    • Formation of Intermediates: You are likely seeing a mixture of mono-, di-, and tri-brominated intermediates. The key is to drive the reaction to the desired tribromo product. This can be achieved by increasing the reaction time or temperature after the initial addition of the brominating agent.

    • Isomer Formation: While the 3-position is highly activated towards electrophilic substitution, bromination can also occur on the pyridine ring, typically at the 5-position.[2] Controlling the reaction conditions (temperature, solvent, and catalyst) can help improve regioselectivity.

Issue 3: Product decomposition or discoloration.

  • Question: My final product is a dark, tarry solid, and the yield is very low. What could be causing this?

  • Answer: Decomposition is often a sign of harsh reaction conditions.

    • Excessively High Temperatures: High temperatures can lead to the degradation of the pyrrolopyridine core. If you are using elevated temperatures, try to keep them as low as possible while still achieving a reasonable reaction rate.

    • Strongly Acidic Conditions: Some bromination reactions generate HBr as a byproduct, which can lead to acidic conditions that may degrade the product. Consider adding a non-nucleophilic base to scavenge the acid.

    • Light Sensitivity: Some poly-halogenated compounds are light-sensitive. It is good practice to protect the reaction mixture from light.

Frequently Asked Questions (FAQs)

  • What is the most common side product in this synthesis?

    • The most common side products are likely to be the incompletely brominated intermediates, such as 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The formation of a 3,3-dibromo analog has been reported in the literature.[3]

  • How can I purify the final product?

    • Purification can be challenging due to the presence of closely related brominated species. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of the different brominated compounds. Recrystallization from a suitable solvent system can also be an effective final purification step.

  • What analytical techniques are best for characterizing the product and impurities?

    • LC-MS is invaluable for identifying the molecular weights of the components in your reaction mixture, allowing you to quickly identify the desired product and various brominated intermediates.

    • ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirming the positions of the bromine atoms.

    • TLC is a quick and easy way to monitor the progress of the reaction and the effectiveness of purification steps.

Potential Impurities and Their Origin

ImpurityChemical NameLikely Origin
1 1H-pyrrolo[2,3-b]pyridin-2(3H)-oneUnreacted starting material
2 3-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneIncomplete bromination
3 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneIncomplete bromination
4 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneIncomplete bromination
5 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneIncomplete bromination

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

  • Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of THF and water) in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (3.3 eq) portion-wise to the solution at room temperature. Alternatively, a solution of bromine in acetic acid can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to days to go to completion. Gentle heating (40-50 °C) may be required to drive the reaction towards the tribrominated product.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Pathway and Side Reactions

Synthesis_Pathway SM 1H-pyrrolo[2,3-b]pyridin-2(3H)-one MonoBr3 3-Bromo Intermediate SM->MonoBr3 + Br+ MonoBr5 5-Bromo Intermediate SM->MonoBr5 + Br+ DiBr35 3,5-Dibromo Intermediate MonoBr3->DiBr35 + Br+ DiBr33 3,3-Dibromo Intermediate MonoBr3->DiBr33 + Br+ MonoBr5->DiBr35 + Br+ Target 3,3,5-Tribromo Product DiBr35->Target + Br+ DiBr33->Target + Br+

Caption: Plausible reaction pathways and intermediates in the synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling with Brominated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving brominated pyrrolopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a brominated pyrrolopyridine is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki coupling reactions with brominated pyrrolopyridines can stem from several factors, primarily related to the electronic properties of the heterocyclic system and potential catalyst inhibition.

Common Causes for Low Yield and Suggested Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, thereby inhibiting its catalytic activity.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands that sterically shield the palladium center and prevent coordination. Ligands such as SPhos, XPhos, and RuPhos are often effective.[1]

  • Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond on the pyrrolopyridine ring might be less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]

    • Solution: Consider increasing the reaction temperature or screening different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.[1][3]

  • Poor Solubility: The starting materials, particularly the brominated pyrrolopyridine, may have poor solubility in the chosen solvent, leading to a sluggish reaction.[4]

    • Solution: Screen a variety of solvents or solvent mixtures. Common choices include ethereal solvents like 1,4-dioxane or THF, often with the addition of water to aid in dissolving the inorganic base.[2][5] Aprotic polar solvents like DMF can also be effective.[6][7]

  • Suboptimal Base: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to incomplete reaction or side reactions.[4]

    • Solution: Screen a range of bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[2][8] The choice of base can be highly substrate-dependent.[9]

Q2: I am observing significant formation of byproducts, such as homocoupling of my boronic acid/ester and debromination of my pyrrolopyridine. How can I minimize these side reactions?

A2: Homocoupling and dehalogenation (protodebromination) are common side reactions in Suzuki couplings.

Strategies to Minimize Side Reactions:

  • Homocoupling: This involves the coupling of two boronic acid/ester molecules and is often promoted by the presence of oxygen.[2][4][8]

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for an extended period.[1][4] Running the reaction under a positive pressure of an inert gas is crucial.[2][4]

  • Debromination (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom and can be caused by trace palladium hydride species or the presence of protic impurities.[2][8]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Screening different bases and solvents can also help mitigate this side reaction.[2] Using more stable boronic esters (e.g., pinacol esters) instead of boronic acids can also be beneficial.[1]

Q3: My starting materials are not fully consumed, even after extended reaction times. What adjustments should I consider?

A3: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions.

Troubleshooting Incomplete Conversion:

  • Inactive Catalyst: The palladium catalyst may be inactive or deactivated.

    • Solution: Use a fresh batch of the palladium catalyst and ligand. Consider using a pre-catalyst that is more stable.[8]

  • Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[4]

    • Solution: Screen stronger bases such as Cs₂CO₃ or K₃PO₄.[8][10]

  • Inadequate Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Cautiously increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature.[4]

Q4: Can the NH group on the pyrrole ring interfere with the reaction? Should it be protected?

A4: Yes, the NH group of the pyrrole can interfere with the reaction. Dehalogenation has been observed in Suzuki couplings of brominated pyrroles when the nitrogen is unprotected.[11]

  • Solution: Protection of the pyrrole nitrogen is often recommended to suppress dehalogenation and improve yields.[11] A t-butyloxycarbonyl (BOC) group is a common choice, and in some cases, it can be removed under the Suzuki reaction conditions.[11]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting points for optimizing Suzuki coupling reactions with brominated heteroaromatic compounds. It is crucial to screen various conditions for your specific brominated pyrrolopyridine substrate.

Table 1: Typical Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-5Effective for heteroaromatic couplings.[2]
Pd₂(dba)₃XPhos1-3Bulky ligand helps prevent catalyst inhibition.[1]
PdCl₂(dppf)(none)2-5A common and versatile catalyst system.[2]
Pd(PPh₃)₄(none)2-5A widely used Pd(0) source.[12]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2.01,4-Dioxane/H₂O80-110A common and effective combination.[2]
K₂CO₃2.0-3.0Toluene/EtOH/H₂ORefluxA widely used base.[12]
Cs₂CO₃2.0THF60-80A stronger base, can be effective for challenging substrates.[8]
NaOH2.0MeOH/H₂ORefluxCan be a good choice for certain substrates.[5]

Experimental Protocols

General Protocol for Suzuki Coupling of a Brominated Pyrrolopyridine (Conventional Heating)

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the brominated pyrrolopyridine (1.0 mmol, 1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[1][2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²-B(OR)₂(Base)]⁻ PdII_Intermediate R¹-Pd(II)L₂-R² Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Start Pyrrolopyridine-Br (R¹-Br) + R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Are starting materials pure? Is boronic ester stable? Start->Check_Reagents Check_Catalyst Is catalyst/ligand active? Appropriate choice for substrate? Check_Reagents->Check_Catalyst Yes Purify_SM Purify starting materials. Consider using a boronic ester. Check_Reagents->Purify_SM No Check_Conditions Are conditions optimized? (Base, Solvent, Temp.) Check_Catalyst->Check_Conditions Yes Screen_Catalysts Screen different Pd sources and bulky phosphine ligands. Check_Catalyst->Screen_Catalysts No Check_Atmosphere Is the reaction atmosphere inert? (Degassed solvents) Check_Conditions->Check_Atmosphere Yes Screen_Conditions Screen bases (K₃PO₄, Cs₂CO₃). Screen solvents (Dioxane, THF, DMF). Increase temperature. Check_Conditions->Screen_Conditions No Degas_Properly Ensure thorough degassing (Freeze-Pump-Thaw or Ar bubbling). Check_Atmosphere->Degas_Properly No Side_Reactions Side reactions observed? (Homocoupling, Debromination) Check_Atmosphere->Side_Reactions Yes Address_Homocoupling Improve degassing. Maintain inert atmosphere. Side_Reactions->Address_Homocoupling Homocoupling Address_Debromination Use anhydrous solvents. Screen bases. Protect pyrrole NH. Side_Reactions->Address_Debromination Debromination

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Troubleshooting guide for reactions involving 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 3,3,5-tribromo-7-azaoxindole). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Section 1: Reaction Troubleshooting

Q1: My reaction is incomplete or stalling. What are the primary factors to investigate?

Low yields or incomplete reactions can stem from several factors.[1] A systematic approach is best for troubleshooting.[1] Key areas to examine include:

  • Reagent Quality: The purity of starting materials and solvents is critical. Impurities can lead to side reactions or inhibit the desired transformation.[1] Ensure that the this compound is of high purity and that all solvents are anhydrous, especially for moisture-sensitive reactions.

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are crucial parameters.[1] Consider performing small-scale trial reactions to optimize these conditions.[1] Some reactions involving heterocyclic systems can be slow, occasionally requiring extended reflux periods.[2]

  • Atmosphere Control: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]

  • Mixing Efficiency: For heterogeneous reactions, ensure the stirring rate is sufficient to overcome mass transfer limitations.[1]

Q2: I'm observing multiple spots on my TLC/LC-MS analysis. What are the likely side products?

The presence of multiple spots suggests the formation of side products. Given the structure of this compound, potential side reactions include:

  • Debromination: The gem-dibromo group at the C3 position or the bromine at the C5 position may be susceptible to reduction or elimination, leading to mono- or di-brominated byproducts.

  • N-Alkylation/Acylation: The lactam nitrogen is nucleophilic and can react with electrophiles if not properly protected or if it is the intended reaction site.

  • Ring Opening: Under harsh basic or acidic conditions, the lactam ring could potentially undergo hydrolysis.

  • Polymerization: Baseline material on a TLC plate can indicate polymerization, which may be minimized by using fresh reagents and potentially lowering the reaction temperature.[2]

To improve selectivity, consider adjusting the stoichiometry or the order of reagent addition.[2]

Q3: My product appears to be decomposing during work-up or purification. How can I prevent this?

Product decomposition is a common issue, especially with complex heterocyclic compounds.[1]

  • Aqueous Work-up: If the product is sensitive to silica gel, consider a liquid-liquid extraction.[2] Washing with a mild base like sodium bicarbonate solution can help remove acidic impurities.[2]

  • Column Chromatography: For acid-sensitive compounds, standard silica gel can cause degradation. Consider using a less acidic stationary phase like neutral alumina.[2] Alternatively, you can neutralize silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).[2]

  • Temperature Control: Perform all work-up and purification steps at low temperatures (e.g., using an ice bath) to minimize thermal degradation.

Section 2: Purification Strategies

Q4: What are the recommended methods for purifying this compound and its derivatives?

Effective purification is key to obtaining a high-quality product.

  • Recrystallization: This is a highly effective method for removing impurities with different solubilities. The key is to identify a suitable solvent system where the compound has high solubility at elevated temperatures but is poorly soluble at room or lower temperatures.[2]

  • Column Chromatography: This is the most common purification technique. A careful selection of the mobile phase is crucial. A gradient elution, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity (with ethyl acetate or another suitable solvent), often yields the best separation.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative techniques can be employed to isolate the desired compound with high purity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered in reactions with this compound.

G start Low Yield or Impure Product check_reagents 1. Assess Reagent & Solvent Purity start->check_reagents reagents_ok Purity Confirmed? check_reagents->reagents_ok purify_reagents Action: Purify Starting Materials/Use Fresh Anhydrous Solvents reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Reaction Goes to Completion (by TLC/LCMS)? check_conditions->conditions_ok optimize_conditions Action: Optimize Temp, Time, or Concentration. Use Inert Atmosphere. conditions_ok->optimize_conditions No analyze_side_products 3. Analyze Side Products conditions_ok->analyze_side_products Yes optimize_conditions->check_conditions side_products_profile Clean Profile? analyze_side_products->side_products_profile improve_selectivity Action: Adjust Stoichiometry, Change Reagent Addition Order, Use Protective Groups. side_products_profile->improve_selectivity No review_workup 4. Review Work-up & Purification side_products_profile->review_workup Yes improve_selectivity->check_conditions workup_ok Significant Product Loss? review_workup->workup_ok optimize_purification Action: Use Neutral Alumina, Neutralize Silica, Optimize Recrystallization Solvents. workup_ok->optimize_purification Yes end_success Yield Improved workup_ok->end_success No optimize_purification->end_success end_fail Re-evaluate Synthetic Route

A flowchart outlining the steps to troubleshoot low yields and impurities.

Experimental Protocols

General Protocol for N-Alkylation

This protocol provides a general methodology for the N-alkylation of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, THF, or ACN) via syringe.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.1-1.5 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl halide) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization to yield the desired N-alkylated product.

Data Presentation

The choice of base and solvent can significantly impact the yield of N-alkylation reactions. The following table provides a hypothetical summary of how these variables might influence the outcome.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF0 to rt1265
2K₂CO₃DMFrt2478
3Cs₂CO₃ACN50885
4DBUCH₂Cl₂rt1855

General Experimental Workflow Diagram

This diagram illustrates the typical sequence of operations from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Inert Atmosphere Setup reagents Add Reagents & Solvents prep->reagents stir Stir & Heat (if required) reagents->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify Crude (Chromatography or Recrystallization) concentrate->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze

A typical workflow for synthesis, work-up, and purification.

References

Technical Support Center: Purity Enhancement of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives. This document provides troubleshooting advice, detailed experimental protocols, and data to facilitate the production of high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during the synthesis of this compound derivatives?

A1: The most prevalent impurities include unreacted starting material (1H-pyrrolo[2,3-b]pyridin-2(3H)-one), incompletely brominated intermediates (such as mono- and di-bromo species), and over-brominated byproducts. Regioisomers can also form depending on the reaction conditions. Residual solvents from the reaction or workup are also a common source of contamination.

Q2: How can I effectively monitor the progress of the bromination reaction to minimize impurity formation?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can help distinguish between the desired tribromo-product and various under- or over-brominated species.

Q3: What is the most effective general strategy for purifying the crude product?

A3: A multi-step purification strategy is typically most effective. The initial purification of the crude product is often performed using flash column chromatography on silica gel to separate the major components.[1][2] This is frequently followed by recrystallization, which can significantly improve the final purity and provide a product with better crystal morphology.[3][4]

Troubleshooting Guide

Problem 1: Incomplete Bromination and Low Yields

Question: My reaction is incomplete, with significant amounts of starting material and mono-/di-brominated intermediates remaining. How can I drive the reaction to completion?

Answer:

  • Brominating Agent Stoichiometry: Ensure that at least 3.0 equivalents of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) are used. For agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), the molar ratio may need to be adjusted based on the number of bromine atoms it can deliver.[5]

  • Reaction Time and Temperature: Some brominations can be slow. Consider increasing the reaction time or moderately elevating the temperature. Monitor the reaction progress carefully by TLC or HPLC to avoid the formation of degradation products.

  • Solvent Choice: The polarity and type of solvent can influence reaction rates. Aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can interfere with many brominating agents.

Problem 2: Excessive Formation of Over-Brominated Byproducts

Question: My analysis shows the presence of tetra-bromo or other over-brominated impurities. How can I improve the selectivity for the desired tribromo product?

Answer:

  • Control Reagent Addition: Add the brominating agent dropwise or in portions as a solution to maintain a low concentration in the reaction mixture. This minimizes localized areas of high concentration that can lead to over-bromination.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even lower) to decrease the reaction rate and improve selectivity.

  • Fine-tune Stoichiometry: Avoid using a large excess of the brominating agent. Using a molar ratio of slightly less than 1 equivalent of the brominating agent compared to the substrate can help prevent the formation of side products.[5] For tribromination, this means carefully controlling the addition of the 3 equivalents.

Problem 3: Co-elution of Impurities During Column Chromatography

Question: An impurity is co-eluting with my desired product during flash chromatography. What alternative approaches can I take?

Answer:

  • Optimize Eluent System: Systematically screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is a standard approach.[2] Adding a small percentage of a third solvent (e.g., dichloromethane or methanol) can sometimes alter selectivity and improve separation.

  • Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as neutral or basic alumina, which can offer different selectivity for polar compounds.

  • Pre-Purification Wash: Before chromatography, try washing or slurrying the crude solid in a solvent in which the desired product is sparingly soluble, but the impurity is more soluble. This can enrich the desired compound before the main purification step.

Problem 4: Difficulty Achieving Good Crystal Formation

Question: During recrystallization, my product either "oils out" or forms very fine needles that are difficult to handle and trap solvent. How can I improve crystallization?

Answer:

  • Use a Solvent/Anti-Solvent System: This method is often more effective than single-solvent recrystallization.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity persists. Re-heat to clarify and then allow it to cool slowly.

  • Control Cooling Rate: Slow, controlled cooling is crucial for the formation of larger, well-defined crystals. Rapid cooling often leads to the precipitation of fine powders or amorphous solids. Insulating the flask can help slow the cooling process.

  • Seeding: If you have a small amount of pure product, add a single, tiny crystal ("seed crystal") to the supersaturated solution to induce crystallization at the desired point.

Data Presentation

The following table illustrates the potential impact of sequential purification steps on the purity of a typical batch of this compound.

Purification StagePurity (by HPLC Area %)Key Impurities RemovedReference
Crude Product75%Starting Material, Mono/Di-bromo species, Solvents-
After Flash Chromatography95%Majority of brominated intermediates and byproducts[1][2]
After Recrystallization>99%Closely-eluting isomers, minor polar impurities[3][4]

Note: Recrystallization has been shown to improve chemical purity by values around 0.7% for complex heterocyclic compounds, which can be critical for meeting pharmaceutical standards.[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one) (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF) in a flask protected from light, cool the mixture to 0 °C.

  • Slowly add N-Bromosuccinimide (NBS) (3.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and intermediates.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). The precise gradient should be determined beforehand using TLC analysis.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.[2]

Protocol 3: Purification by Solvent-Antisolvent Recrystallization
  • Gently heat the product obtained from chromatography in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate) until it fully dissolves.

  • While the solution is still warm, slowly add a miscible anti-solvent (e.g., hexanes or water) dropwise with stirring until the solution becomes faintly and persistently cloudy.[3]

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, and then further cool in a refrigerator or ice bath.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for purity improvement.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (7-Azaindolin-2-one) reaction Bromination (e.g., 3.1 eq NBS, THF) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization final_product High-Purity Product (>99%) recrystallization->final_product

Caption: General experimental workflow from synthesis to final high-purity product.

troubleshooting_logic start Analyze Crude Product (HPLC / LC-MS) impurity_type Primary Impurity Type? start->impurity_type incomplete Incomplete Reaction (Starting Material / Intermediates) impurity_type->incomplete < 3 Br over_bromination Over-bromination impurity_type->over_bromination > 3 Br co_elution Minor Impurities After Chromatography impurity_type->co_elution Trace action1 1. Increase Reaction Time/Temp 2. Check Reagent Stoichiometry incomplete->action1 action2 1. Lower Reaction Temp 2. Slow Reagent Addition 3. Reduce Stoichiometry over_bromination->action2 action3 1. Perform Recrystallization 2. Screen New Solvent Systems co_elution->action3

Caption: Troubleshooting logic for addressing common purity issues based on impurity type.

References

Challenges in the scale-up synthesis of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This document is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Tribrominated Product

  • Question: My reaction yields a mixture of mono-, di-, and tribrominated products, with a low overall yield of the target 3,3,5-tribromo compound. How can I improve the selectivity and yield?

  • Answer: Achieving selective tribromination requires careful control of reaction conditions. Here are several factors to consider:

    • Stoichiometry of the Brominating Agent: Ensure the precise addition of at least three equivalents of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to over-bromination and side product formation.

    • Reaction Temperature: Bromination reactions are often exothermic. Maintaining a consistent and controlled temperature is crucial. Running the reaction at a lower temperature and allowing it to slowly warm to room temperature can improve selectivity.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine, which can reduce the formation of byproducts.[1]

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent. A non-polar solvent like dichloromethane (DCM) or chloroform is often a good starting point.

Issue 2: Formation of Impurities and Over-brominated Species

  • Question: My final product is contaminated with what appears to be a tetrabrominated species and other unidentifiable impurities. How can I minimize these?

  • Answer: The formation of multiple side products is a common challenge in polyhalogenation reactions.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.

    • Controlled Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, which can suppress over-bromination.

    • Work-up Procedure: A thorough aqueous work-up is necessary to remove any remaining brominating agent and acidic byproducts. Washing the organic layer with a reducing agent solution (e.g., sodium thiosulfate) can help to quench any excess bromine.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of polybrominated compounds can be challenging due to their similar polarities and potentially poor solubility.

    • Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds.[2][3] Experiment with a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol). An anti-solvent addition technique can also be effective.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.[4][5] Due to the similar polarity of the brominated species, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended. The high bromine content may cause the compound to be poorly soluble in the mobile phase, so careful solvent selection is key.

Issue 4: Scale-Up Challenges

  • Question: I have a successful lab-scale procedure, but I am facing issues when scaling up the reaction. What are the critical parameters to consider for a safe and efficient scale-up?

  • Answer: Scaling up chemical reactions presents a new set of challenges, primarily related to heat and mass transfer.[6]

    • Heat Management: Bromination reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction. Ensure you have adequate cooling capacity and monitor the internal reaction temperature closely.

    • Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions and prevent localized "hot spots" of high reagent concentration. Use an appropriate stirrer and vessel geometry for the scale of your reaction.

    • Reagent Addition: As with minimizing impurities, the controlled addition of the brominating agent is even more critical at scale. A controlled addition rate will help to manage the exotherm and maintain selectivity.

    • Safety: Bromine and its byproducts (like HBr) are corrosive and toxic.[1] Ensure proper ventilation and use appropriate personal protective equipment. Consider using a closed system for the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible synthetic route for this compound?

    • A1: A likely synthetic approach involves the sequential bromination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The first bromination is expected to occur at the 5-position of the pyridine ring, followed by dibromination at the 3-position of the pyrrolone ring.

  • Q2: Which brominating agent is recommended for this synthesis?

    • A2: For better control and selectivity, N-Bromosuccinimide (NBS) is often preferred over elemental bromine for this type of transformation, especially on a larger scale.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods. TLC can give a quick qualitative assessment of the reaction progress, while LC-MS provides more detailed information on the formation of the desired product and any byproducts.

  • Q4: What are the expected challenges in the purification of the final product?

    • A4: The main challenges are separating the desired tribromo product from under- and over-brominated species due to their similar polarities. The high molecular weight and potential for low solubility of the product can also complicate purification by chromatography and crystallization.

  • Q5: Is the final product expected to be stable?

    • A5: Polyhalogenated heterocyclic compounds can be sensitive to light and heat. It is advisable to store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Hypothetical Reaction Parameters for the Bromination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one

ParameterStep 1: 5-BrominationStep 2: 3,3-Dibromination
Starting Material 1H-pyrrolo[2,3-b]pyridin-2(3H)-one5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Equivalents of NBS 1.05 - 1.12.1 - 2.2
Solvent Dichloromethane (DCM)Acetonitrile
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 2 - 4 hours12 - 18 hours
Expected Yield 85 - 95%70 - 85%

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • To a solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in dichloromethane (DCM), cool the mixture to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the title compound.

Protocol 2: Synthesis of this compound

  • To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: 5-Bromination cluster_step2 Step 2: 3,3-Dibromination cluster_product Final Product Start 1H-pyrrolo[2,3-b]pyridin-2(3H)-one Step1_React React with NBS (1.05 eq) in DCM, 0°C to RT Start->Step1_React Step1_Workup Aqueous Workup Step1_React->Step1_Workup Step1_Purify Recrystallization Step1_Workup->Step1_Purify Step2_React React with NBS (2.1 eq) in Acetonitrile, RT Step1_Purify->Step2_React Step2_Workup Aqueous Workup Step2_React->Step2_Workup Step2_Purify Column Chromatography Step2_Workup->Step2_Purify Product 3,3,5-Tribromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one Step2_Purify->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Stoichiometry Verify Stoichiometry of Brominating Agent Start->Check_Stoichiometry Check_Temperature Review Temperature Control Start->Check_Temperature Check_Addition_Rate Assess Reagent Addition Rate Start->Check_Addition_Rate Optimize_Purification Optimize Purification Method (Crystallization vs. Chromatography) Start->Optimize_Purification Action_Stoichiometry Adjust Equivalents of Brominating Agent Check_Stoichiometry->Action_Stoichiometry Action_Temperature Implement Stricter Temperature Control Check_Temperature->Action_Temperature Action_Addition_Rate Use Slower, Controlled Addition Check_Addition_Rate->Action_Addition_Rate Action_Purification Screen Solvents for Recrystallization or Modify Chromatography Gradient Optimize_Purification->Action_Purification Resolution Improved Yield and Purity Action_Stoichiometry->Resolution Action_Temperature->Resolution Action_Addition_Rate->Resolution Action_Purification->Resolution

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: Byproduct Analysis in 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts observed in reactions involving this compound?

A1: Common byproducts can be categorized as follows:

  • Over-brominated species: Introduction of additional bromine atoms onto the aromatic rings.

  • Under-brominated species: Resulting from incomplete bromination of the starting material or subsequent dehalogenation.[1][2]

  • Hydrolysis products: Opening of the lactam ring.[3][4]

  • Oxidation products: Oxidation of the pyrrole ring, especially under harsh brominating conditions.[5]

  • Solvent adducts: Incorporation of solvent molecules into the product structure.

Q2: How can I confirm the presence of bromine atoms in my reaction products and byproducts?

A2: Mass spectrometry is the most definitive method. Due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio), compounds containing bromine will exhibit a characteristic isotopic pattern.[6][7]

  • A compound with one bromine atom will show two peaks of nearly equal intensity (M and M+2).[7]

  • A compound with two bromine atoms will show three peaks with an intensity ratio of approximately 1:2:1 (M, M+2, and M+4).

  • A compound with three bromine atoms will show four peaks with an intensity ratio of approximately 1:3:3:1 (M, M+2, M+4, and M+6).

Q3: What analytical techniques are most suitable for separating and identifying byproducts in these reactions?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For the separation of the product from byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the separation and identification of components based on their mass-to-charge ratio, which is particularly useful for identifying brominated species.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the main product and any isolable byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Symptom: The reaction results in a low yield of this compound, with multiple spots observed on Thin Layer Chromatography (TLC).

Possible Causes & Solutions:

Possible Cause Troubleshooting/Optimization Steps
Incomplete Bromination - Increase the equivalents of the brominating agent (e.g., NBS, Br₂).- Extend the reaction time.- Increase the reaction temperature.
Over-bromination - Reduce the equivalents of the brominating agent.- Shorten the reaction time.- Lower the reaction temperature.
Decomposition of Product - Monitor the reaction progress closely by TLC or LC-MS to identify the point of maximum product formation before significant decomposition occurs.- Consider using a milder brominating agent.
Formation of Side Products - Purify all starting materials and ensure solvents are anhydrous.- Alter the order of addition of reagents.
Issue 2: Presence of Unexpected Byproducts

Symptom: Characterization data (e.g., MS, NMR) indicates the presence of unexpected molecular weights or structural features.

Potential Byproducts and Identification Strategies:

Potential Byproduct Identification Method Troubleshooting/Prevention
Partially Brominated Intermediates Mass spectrometry will show molecular ions corresponding to one or two bromine atoms.Ensure sufficient reaction time and stoichiometry of the brominating agent.
Over-brominated Species Mass spectrometry will reveal molecular ions with more than three bromine atoms.Reduce the amount of brominating agent and control the reaction temperature.
De-brominated Product Mass spectrometry will show a molecular ion corresponding to the loss of one or more bromine atoms.Avoid harsh reductive conditions during workup or purification.[1]
Hydrolyzed Product (Lactam Ring Opening) IR spectroscopy will show the disappearance of the lactam carbonyl and the appearance of carboxylic acid and amine signals. Mass spectrometry will show a corresponding increase in molecular weight due to the addition of water.[9]Perform the reaction and workup under anhydrous and neutral pH conditions.
Oxidized Byproducts NMR spectroscopy may show changes in the aromatic region, and mass spectrometry will indicate the addition of oxygen.Use a less aggressive brominating agent and protect the reaction from light and air.[5]

Experimental Protocols

Protocol 1: General Procedure for Bromination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add 1H-pyrrolo[2,3-b]pyridin-2(3H)-one and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the brominating agent (3.0 to 3.5 equivalents) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at the specified temperature for the designated time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using Br₂).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Byproduct Identification using LC-MS

Instrumentation:

  • HPLC system with a C18 reverse-phase column.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Inject the sample onto the HPLC column.

  • Elute the components using a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Set the mass spectrometer to scan a mass range that includes the expected product and potential byproducts.

  • Analyze the mass spectra for the characteristic isotopic patterns of brominated compounds.

Visualizations

Byproduct_Formation_Pathway Start 1H-pyrrolo[2,3-b]pyridin-2(3H)-one Desired This compound Start->Desired Bromination (3 eq.) UnderBrom Under-brominated Byproduct (<3 Br atoms) Start->UnderBrom Insufficient Brominating Agent / Time Oxidation Oxidized Byproduct Start->Oxidation Harsh Conditions OverBrom Over-brominated Byproduct (>3 Br atoms) Desired->OverBrom Excess Brominating Agent Desired->UnderBrom Reductive Conditions Hydrolysis Ring-opened Hydrolysis Product Desired->Hydrolysis H₂O / Acid / Base

Caption: Potential reaction pathways leading to byproducts.

Analytical_Workflow cluster_separation Separation cluster_identification Identification Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC HPLC HPLC Purification Crude->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Structure Structure Elucidation MS->Structure NMR->Structure

Caption: A typical analytical workflow for byproduct analysis.

References

Column chromatography conditions for purifying 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

This guide provides troubleshooting advice and frequently asked questions regarding the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of this compound?

A1: For a starting point, we recommend using normal-phase silica gel chromatography. Based on the purification of structurally similar compounds, a solvent system consisting of a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good initial choice. Alternatively, a gradient of methanol in dichloromethane can be effective, particularly if the compound has lower solubility in ethyl acetate/alkane mixtures.

It is crucial to first determine the optimal eluent system through thin-layer chromatography (TLC) by testing various solvent ratios to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Q2: What are the most common impurities I might encounter?

A2: Without a specific synthesis route, it is difficult to pinpoint exact impurities. However, common contaminants in the synthesis of polybrominated heterocyclic compounds can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Under-brominated species: Molecules with fewer than three bromine atoms.

  • Over-brominated species: Molecules with more than three bromine atoms.

  • Isomers: Positional isomers where the bromine atoms are attached to different locations on the pyrrolopyridinone core.

  • Solvent adducts: Impurities formed from the reaction with solvents.

Q3: My compound is not dissolving well in the initial eluent for loading onto the column. What should I do?

A3: Poor solubility in the loading solvent can lead to precipitation and poor separation. To address this, you can:

  • Dissolve your crude product in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane or a small amount of methanol).

  • Adsorb the dissolved sample onto a small amount of silica gel.

  • Dry the silica gel with the adsorbed sample to a free-flowing powder.

  • Dry-load this powder onto the top of your packed column. This technique often leads to better resolution for compounds with limited solubility in the eluent.

Q4: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A4: To improve separation, consider the following strategies:

  • Optimize the eluent system: A shallower solvent gradient or switching to an isocratic elution with a finely tuned solvent ratio can enhance separation.

  • Change the solvent system: If a hexane/ethyl acetate system is not effective, try a dichloromethane/methanol system or a toluene/acetone system.

  • Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano.

  • Reverse-phase chromatography: For highly polar impurities, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient may be a suitable alternative.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound streaks on the column - Sample is overloaded.- Compound is degrading on the silica.- Inappropriate solvent system.- Reduce the amount of crude material loaded onto the column.- Add a small amount of a modifying solvent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.- Re-evaluate the solvent system using TLC.
Product elutes too quickly (high Rf) - The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system.
Product does not elute from the column - The eluent is not polar enough.- The compound may be irreversibly adsorbed to the silica.- Gradually increase the polarity of your eluent system.- If the compound is suspected to be acidic and strongly interacting with the silica, consider adding a small amount of acetic acid to the eluent.- If all else fails, consider using a different stationary phase like alumina.
Multiple spots on TLC after purification - Co-elution of impurities.- Decomposition of the product on the column.- Re-purify the collected fractions using a shallower gradient or a different solvent system.- Check the stability of your compound on silica by spotting a solution of the pure compound on a TLC plate and letting it sit for a few hours before eluting. If a new spot appears, the compound is degrading. Consider using a less acidic stationary phase or deactivating the silica with a base.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationNotes
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard grade silica gel is a good starting point.
Eluent System 1 Hexanes/Ethyl Acetate (Gradient)Start with 100% hexanes and gradually increase the percentage of ethyl acetate.
Eluent System 2 Dichloromethane/Methanol (Gradient)Start with 100% dichloromethane and gradually increase the percentage of methanol.
Loading Method Dry LoadingRecommended if the compound has low solubility in the initial eluent.
Monitoring TLC with UV visualization (254 nm)The aromatic and conjugated system should be UV active.

Experimental Protocols & Visualizations

General Column Chromatography Workflow

The following diagram illustrates a standard workflow for the purification of this compound by column chromatography.

G General Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_tlc 1. TLC Analysis (Determine Eluent) prep_column 2. Pack Column (Slurry Method) prep_tlc->prep_column prep_sample 3. Sample Preparation (Dry Loading Recommended) prep_column->prep_sample exec_load 4. Load Sample prep_sample->exec_load exec_elute 5. Elute with Solvent Gradient exec_load->exec_elute exec_collect 6. Collect Fractions exec_elute->exec_collect an_tlc 7. Analyze Fractions by TLC exec_collect->an_tlc an_pool 8. Pool Pure Fractions an_tlc->an_pool an_evap 9. Evaporate Solvent an_pool->an_evap an_final 10. Final Purity Check an_evap->an_final

Caption: Workflow for column chromatography purification.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during column chromatography.

G cluster_good cluster_bad start Start Purification check_separation Good Separation? start->check_separation pool_fractions Pool Pure Fractions check_separation->pool_fractions Yes issue Identify Issue check_separation->issue No end_good Purification Successful pool_fractions->end_good streaking Streaking? issue->streaking poor_res Poor Resolution? issue->poor_res no_elution No Elution? issue->no_elution solution_streaking Reduce Load / Modify Eluent streaking->solution_streaking solution_poor_res Optimize Gradient / Change Solvents poor_res->solution_poor_res solution_no_elution Increase Eluent Polarity no_elution->solution_no_elution re_run Re-run Chromatography solution_streaking->re_run solution_poor_res->re_run solution_no_elution->re_run re_run->check_separation

Validation & Comparative

A Comparative Guide to Brominated vs. Chlorinated Pyrrolo[2,3-b]pyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of this heterocyclic system is crucial for modulating pharmacological activity, and halogenated intermediates serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides an objective comparison of brominated and chlorinated pyrrolo[2,3-b]pyridines in synthetic applications, supported by experimental data from the literature.

Halogenation of the Pyrrolo[2,3-b]pyridine Core

The introduction of a halogen atom onto the pyrrolo[2,3-b]pyridine ring is a key first step for many synthetic routes. The choice between bromine and chlorine can significantly impact the subsequent reaction efficiency and overall synthetic strategy.

Bromination: Direct bromination of 1H-pyrrolo[2,3-b]pyridine is commonly achieved using N-bromosuccinimide (NBS). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) and proceeds readily at room temperature to afford the 3-bromo derivative as the major product.

Chlorination: Direct chlorination of 1H-pyrrolo[2,3-b]pyridine is less common and can be more challenging. Methods often involve the use of N-chlorosuccinimide (NCS) or other chlorinating agents, sometimes requiring harsher conditions or yielding mixtures of products. An alternative approach involves the chlorination of the corresponding pyrrolo[2,3-b]pyridine-N-oxide.

Comparative Performance in Cross-Coupling Reactions

The primary utility of halogenated pyrrolo[2,3-b]pyridines lies in their application as substrates in palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond is a critical factor, with the general trend being C-I > C-Br > C-Cl. This difference in reactivity dictates the choice of reaction conditions, including catalyst system, base, and temperature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyrrolo[2,3-b]pyridine core and various aryl or vinyl boronic acids or esters.

Brominated Pyrrolo[2,3-b]pyridines: These substrates are generally highly reactive in Suzuki-Miyaura couplings. They can often be coupled efficiently using standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) with common bases like K₂CO₃ or Cs₂CO₃ under relatively mild conditions.

Chlorinated Pyrrolo[2,3-b]pyridines: Chlorinated analogs are significantly less reactive and typically require more sophisticated catalyst systems to achieve high yields. These systems often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source. Stronger bases and higher reaction temperatures are also frequently necessary.

Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions

ParameterBrominated Pyrrolo[2,3-b]pyridinesChlorinated Pyrrolo[2,3-b]pyridines
Catalyst Loading Lower (e.g., 1-5 mol%)Higher (e.g., 2-10 mol%)
Ligand Standard phosphines (e.g., PPh₃, dppf)Bulky, electron-rich phosphines or NHCs
Base Weaker bases (e.g., K₂CO₃, Na₂CO₃)Stronger bases (e.g., K₃PO₄, Cs₂CO₃)
Temperature Milder (e.g., 80-100 °C)Higher (e.g., 100-140 °C)
Reaction Time Generally shorterOften longer
Yields Generally highCan be variable, highly dependent on catalyst system
Heck Reaction

The Heck reaction enables the coupling of halogenated pyrrolo[2,3-b]pyridines with alkenes. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role.

Brominated Pyrrolo[2,3-b]pyridines: These are effective substrates for the Heck reaction, typically providing good yields of the desired vinylated products under standard conditions.

Chlorinated Pyrrolo[2,3-b]pyridines: The use of chlorinated pyrrolo[2,3-b]pyridines in Heck reactions is more challenging due to the lower reactivity of the C-Cl bond and often results in lower yields compared to their brominated counterparts.[1]

Sonogashira Coupling

The Sonogashira coupling is used to introduce alkyne moieties onto the pyrrolo[2,3-b]pyridine scaffold.

Brominated Pyrrolo[2,3-b]pyridines: These are commonly used and reliable substrates for Sonogashira coupling reactions, reacting efficiently with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.[2]

Chlorinated Pyrrolo[2,3-b]pyridines: While possible, the Sonogashira coupling of chlorinated pyrrolo[2,3-b]pyridines is less favorable and generally requires more forcing conditions and specialized catalysts to achieve satisfactory results.

Buchwald-Hartwig Amination

This reaction is a key method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups.

Brominated Pyrrolo[2,3-b]pyridines: These are excellent substrates for the Buchwald-Hartwig amination, reacting with a broad scope of amines under relatively mild conditions.

Chlorinated Pyrrolo[2,3-b]pyridines: The amination of chlorinated pyrrolo[2,3-b]pyridines is more demanding and often necessitates the use of specialized bulky phosphine ligands and stronger bases to overcome the lower reactivity of the C-Cl bond.[3]

Experimental Protocols

General Procedure for Bromination of 1H-pyrrolo[2,3-b]pyridine

To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF at 0 °C is added N-bromosuccinimide (1.05 eq) portionwise. The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-1H-pyrrolo[2,3-b]pyridine.

General Procedure for Suzuki-Miyaura Coupling of a Brominated Pyrrolo[2,3-b]pyridine

A mixture of the brominated pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to yield the coupled product.[4]

General Procedure for Suzuki-Miyaura Coupling of a Chlorinated Pyrrolo[2,3-b]pyridine

To a degassed mixture of the chlorinated pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid or ester (1.5-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a bulky phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., K₃PO₄, 2.0-3.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added water. The reaction mixture is heated under an inert atmosphere at 100-140 °C for an extended period (e.g., 12-24 hours). Workup and purification are performed as described for the brominated substrate.

Visualizing Synthetic Pathways

Synthetic_Pathway cluster_coupling Cross-Coupling Reactions Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Brominated Pyrrolo[2,3-b]pyridine Brominated Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine->Brominated Pyrrolo[2,3-b]pyridine NBS, DMF Chlorinated Pyrrolo[2,3-b]pyridine Chlorinated Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine->Chlorinated Pyrrolo[2,3-b]pyridine NCS or other Coupled Product_Br Coupled Product_Br Brominated Pyrrolo[2,3-b]pyridine->Coupled Product_Br Pd Catalyst (Standard) Coupled Product_Cl Coupled Product_Cl Chlorinated Pyrrolo[2,3-b]pyridine->Coupled Product_Cl Pd Catalyst (Bulky Ligand)

Caption: General synthetic routes from pyrrolo[2,3-b]pyridine.

Reactivity_Comparison cluster_bromo Brominated Substrate cluster_chloro Chlorinated Substrate Br_React Higher Reactivity Br_Cond Milder Conditions Br_React->Br_Cond Br_Yield Generally Higher Yields Br_Cond->Br_Yield Cl_React Lower Reactivity Cl_Cond Harsher Conditions Cl_React->Cl_Cond Cl_Yield Often Lower Yields Cl_Cond->Cl_Yield

Caption: Reactivity comparison in cross-coupling reactions.

Conclusion

The choice between brominated and chlorinated pyrrolo[2,3-b]pyridines in synthesis is a trade-off between the ease of preparation of the halogenated intermediate and its reactivity in subsequent cross-coupling reactions.

  • Brominated pyrrolo[2,3-b]pyridines are generally straightforward to prepare and exhibit high reactivity in a wide range of palladium-catalyzed cross-coupling reactions. This makes them the preferred choice for most applications where high yields and mild reaction conditions are desired.

  • Chlorinated pyrrolo[2,3-b]pyridines , while often more challenging to synthesize, can be useful in specific contexts. Their lower reactivity can sometimes be exploited for sequential cross-coupling reactions on polyhalogenated substrates. However, their use generally requires more specialized and often more expensive catalyst systems and more forcing reaction conditions.

For drug development professionals, the higher reactivity and reliability of brominated pyrrolo[2,3-b]pyridines in key bond-forming reactions often make them the more efficient and cost-effective choice for the synthesis of complex molecules and the construction of compound libraries.

References

Unlocking Potent Kinase Inhibition: A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A new class of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold is demonstrating significant promise in the field of oncology and immunology. These compounds have shown potent and selective inhibition against a range of therapeutically relevant kinases, including Focal Adhesion Kinase (FAK), Traf-2 and NCK-interacting kinase (TNIK), Fibroblast Growth Factor Receptors (FGFRs), Maternal Embryonic Leucine Zipper Kinase (MELK), and Janus Kinases (JAKs). This guide provides a comparative overview of the efficacy of these emerging inhibitors, supported by key experimental data and methodologies.

Comparative Efficacy of Lead Compounds

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been synthesized and evaluated for their inhibitory activity against various kinases. The following tables summarize the in vitro efficacy of selected lead compounds from this class, highlighting their potency and selectivity.

Compound IDTarget Kinase(s)IC50 (nM)Cell-based Assay IC50 (µM)Cancer Cell LinesReference
Compound 4h FGFR1, FGFR2, FGFR37, 9, 25Not Reported4T1 (breast cancer)[1]
Compound 16h MELK320.109 - 0.245A549, MDA-MB-231, MCF-7[2][3]
Compound 19 JAK1, JAK31.5, 1.1Not ReportedNot Reported[4]
Unnamed Series TNIK< 1Not ReportedNot Reported[5]

In-depth Look at Key Inhibitors

FGFR Inhibitor 4h: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors. Among them, compound 4h demonstrated exceptional potency against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively[1]. In cellular assays, 4h effectively inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis[1]. Further studies revealed its ability to significantly inhibit the migration and invasion of these cancer cells[1].

MELK Inhibitor 16h: In the pursuit of novel anti-tumor agents, compound 16h , a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, emerged as a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 32 nM[2][3]. This compound also exhibited excellent anti-proliferative activity against A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast) cancer cell lines, with IC50 values ranging from 0.109 to 0.245 µM[2][3]. Mechanistic studies showed that 16h induced apoptosis and arrested the cell cycle in the G0/G1 phase in A549 cells[2][3].

JAK Inhibitor 19: A tricyclic imidazo-pyrrolopyridinone derivative, 19 , was identified as a potent inhibitor of both JAK1 and JAK3 with IC50 values of 1.5 nM and 1.1 nM, respectively[4]. Janus kinases are crucial in cytokine signaling pathways, making them attractive targets for autoimmune diseases and organ transplant rejection[4]. The potent activity of compound 19 suggests its potential as a therapeutic agent in these indications.

TNIK Inhibitors: An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of Traf-2 and NCK-interacting kinase (TNIK)[5]. Subsequent optimization led to the synthesis of several compounds with potent TNIK inhibition, with some exhibiting IC50 values lower than 1 nM[5].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.

Kinase_Inhibitor_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Binds to Signaling Cascade (e.g., RAS-MEK-ERK, PI3K-Akt) Signaling Cascade (e.g., RAS-MEK-ERK, PI3K-Akt) Receptor Tyrosine Kinase (e.g., FGFR, VEGFR)->Signaling Cascade (e.g., RAS-MEK-ERK, PI3K-Akt) Activates Downstream Effects Cell Proliferation, Survival, Migration Signaling Cascade (e.g., RAS-MEK-ERK, PI3K-Akt)->Downstream Effects Leads to Kinase Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Kinase Inhibitor->Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Inhibits

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Screening cluster_1 Cellular Evaluation cluster_2 Mechanism of Action Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Biochemical_Assay In vitro Kinase Assay (e.g., IC50 determination) Synthesis->Biochemical_Assay Cell_Proliferation Cell Viability/Proliferation Assay (e.g., MTT, SRB) Biochemical_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Proliferation->Apoptosis_Assay Migration_Invasion Migration & Invasion Assays Apoptosis_Assay->Migration_Invasion Western_Blot Western Blot Analysis (Downstream signaling) Migration_Invasion->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Western_Blot->Cell_Cycle_Analysis

Caption: Typical Experimental Workflow for Evaluating Kinase Inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol):

The inhibitory activity of the compounds against target kinases is typically determined using a biochemical assay. For example, a common method is a radiometric filter binding assay or a fluorescence-based assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP).

  • Compound Incubation: The test compounds, at varying concentrations, are pre-incubated with the kinase enzyme to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP/substrate mixture. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by adding a solution such as phosphoric acid.

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. In fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used to generate a fluorescent signal.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay):

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The derivatives discussed herein demonstrate potent and, in some cases, selective inhibition of key kinases implicated in cancer and autoimmune diseases. The compelling preclinical data, including low nanomolar enzymatic inhibition and significant anti-proliferative effects in cancer cell lines, underscore the therapeutic potential of this chemical class. Further optimization of these lead compounds could pave the way for new and effective targeted therapies.

References

Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 1H-pyrrolo[2,3-b]pyridine scaffold as a versatile core in kinase inhibitor design, with a comparative look at alternative heterocyclic systems.

While specific structure-activity relationship (SAR) data for 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives is not extensively available in the public domain, the broader class of compounds based on the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has been the subject of significant research. This guide provides a detailed comparison of these derivatives, focusing on their performance as kinase inhibitors, supported by experimental data and protocols.

The 1H-pyrrolo[2,3-b]pyridine core is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent and often selective inhibition of various kinases implicated in diseases such as cancer and Alzheimer's.[1] The strategic placement of substituents on this scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitory Activity

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident from its application in targeting a wide range of kinases. The following sections present a comparative analysis of derivatives targeting different kinase families, with quantitative data summarized in tables.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. A notable example is a series of compounds where substitutions on a phenyl ring attached to the pyrrolopyridine core were explored to enhance inhibitory activity.[2]

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)4T1 Cell Proliferation Inhibition (%) @ 10 µM
1 H1900----
4a 4-hydroxyphenyl-----
4h 3,5-dimethoxyphenyl792571257

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2]

The data clearly indicates that the addition of methoxy groups at the 3- and 5-positions of the phenyl ring significantly improves the inhibitory potency against FGFR1.[2] Compound 4h emerged as a potent pan-FGFR inhibitor with excellent cellular activity against breast cancer cells.[2]

Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors

Maternal embryonic leucine zipper kinase (MELK) is another attractive target in oncology. A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their anti-tumor activities.[3]

CompoundR GroupMELK IC50 (nM)A549 Cell IC50 (µM)MDA-MB-231 Cell IC50 (µM)MCF-7 Cell IC50 (µM)
16h (structure not fully specified)320.1090.2450.112

Data from a study on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents.[3]

The optimized compound 16h demonstrated potent enzymatic inhibition of MELK and excellent anti-proliferative effects against various cancer cell lines.[3] Further studies revealed that this compound induced apoptosis and arrested the cell cycle in the G0/G1 phase in A549 lung cancer cells.[3]

Ribosomal S6 Protein Kinase 2 (RSK2) Inhibitors

RSK2 is implicated in tumor cell growth, proliferation, and survival.[4] Novel RSK2 inhibitors were developed by introducing a phenyl sulfonamide group to a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[4]

CompoundR GroupRSK2 IC50 (nM)MDA-MB-468 Cell IC50 (µM)
B1 (structure not fully specified)1.70.13
B2 (structure not fully specified)--
B3 (structure not fully specified)--

Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent RSK2 inhibitors.[4]

The introduction of the sulfonamide group was observed to form a crucial hydrogen bond with the target residue LEU-74, leading to high potency.[4] Compound B1 exhibited the strongest anti-proliferative activity against MDA-MB-468 triple-negative breast cancer cells and showed significant in vivo tumor growth inhibition.[4]

Comparison with Alternative Heterocyclic Scaffolds

The 1H-pyrrolo[2,3-b]pyridine scaffold is one of several heterocyclic systems used to design kinase inhibitors. A brief comparison with other relevant scaffolds is presented below.

  • Pyrrolo[2,3-d]pyrimidines: This scaffold is a deaza-isostere of adenine and is present in many ATP-competitive kinase inhibitors.[5][6] Like the 7-azaindole core, it serves as an effective hinge-binding motif.

  • Pyrrolo[3,2-c]pyridines: Derivatives of this scaffold have also been investigated as potent anticancer agents, acting as colchicine-binding site inhibitors that disrupt tubulin polymerization.[7][8][9]

  • Pyrrolo[3,4-c]pyridines: This isomeric form of pyrrolopyridine has been explored for a broad spectrum of biological activities, including analgesic, sedative, antidiabetic, and antitumor effects.[10]

The choice of a particular scaffold depends on the specific kinase being targeted and the desired selectivity profile. The 1H-pyrrolo[2,3-b]pyridine core offers a well-validated and versatile starting point for the design of novel kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of compound performance. Below are representative protocols for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Principle: The assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the appropriate wells of the 384-well plate. Include DMSO-only (vehicle control) and no-kinase controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer. Add the master mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[12]

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the cell cycle distribution.

Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (for fixation)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general workflow for their evaluation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation

Caption: Simplified FGFR signaling pathway.[13][14][15][16][17]

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src p130Cas p130Cas FAK->p130Cas Src->FAK Src->p130Cas Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac Rac DOCK180->Rac Migration Cell Migration Rac->Migration Experimental_Workflow Synthesis Compound Synthesis (1H-pyrrolo[2,3-b]pyridine core) Screening In Vitro Kinase Inhibition Assay (IC50) Synthesis->Screening Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis, Cell Cycle) Screening->Cellular_Assays SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo

References

In Vitro Efficacy of Novel Antitumor Agents Derived from the 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaindolin-2-one, represents a privileged scaffold in medicinal chemistry due to its structural analogy to the purine core of ATP. This allows derivatives to act as competitive inhibitors for a multitude of protein kinases, many of which are implicated in oncogenic signaling pathways. This guide provides a comparative overview of the in vitro performance of various compounds synthesized from this core structure, with a particular focus on their application as potential anticancer agents. The data presented herein is compiled from multiple studies to facilitate the objective comparison of these novel compounds against established alternatives.

Comparative Analysis of Kinase Inhibition and Cytotoxicity

The antitumor potential of 1H-pyrrolo[2,3-b]pyridine derivatives is frequently evaluated through their ability to inhibit specific protein kinases and their cytotoxic effects on various cancer cell lines. The following tables summarize the in vitro inhibitory activities of representative compounds from this class.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 4h FGFR17Sunitinib-
FGFR29Sunitinib-
FGFR325Sunitinib-
FGFR4712Sunitinib-
Compound 5k EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261[1]
CDK2---
Compound 8h Src7100--
Compound 42 Cdc77--

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. Data for Compound 4h is from a study on FGFR inhibitors, Compound 5k from a study on multi-targeted kinase inhibitors, Compound 8h from a study on Src inhibitors, and Compound 42 from a study on Cdc7 inhibitors.[1][2][3][4][5]

Table 2: In Vitro Cytotoxicity of 1H-Pyrrolo[2,3-b]pyridine and Related Pyrrolopyrimidine Derivatives against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Compound 4h 4T1Breast Cancer-
Compounds 5a-m (general range) MCF-7Breast Cancer29 - 59
HepG2Hepatocellular Carcinoma29 - 59
MDA-MB-231Breast Cancer29 - 59
HeLaCervical Carcinoma29 - 59
Compound 5d A549Lung Cancer0.12 - 9.84
HeLaCervical Cancer0.12 - 9.84
MDA-MB-231Breast Cancer0.12 - 9.84
Compound 8h U87Glioblastoma7.1

IC50 values represent the concentration of the compound required to cause 50% inhibition of cell growth. A lower IC50 value indicates greater cytotoxicity. The specific IC50 value for Compound 4h against 4T1 cells was not provided in the source material, though it was noted to inhibit proliferation.[2][3][4][6][7]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly employed in the evaluation of compounds derived from the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of a specific protein kinase.

  • Materials : Recombinant human kinase, corresponding substrate peptide, ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • A solution of the test compound is prepared at various concentrations.

    • The recombinant kinase and its specific substrate are incubated with the test compound in the kinase buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, often luminescence- or fluorescence-based.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[8]

  • Materials : Cancer cell lines, cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).[8]

  • Procedure :

    • Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[8]

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[8]

    • Following incubation, the medium is removed, and MTT solution is added to each well.[8]

    • The plate is incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.[8]

    • The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.[8]

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[8]

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

  • Materials : Cancer cell lines, test compound, Annexin V-FITC apoptosis detection kit, and a flow cytometer.

  • Procedure :

    • Cells are treated with the test compound at its IC50 concentration for a specified time.

    • Both floating and adherent cells are collected and washed with cold PBS.

    • The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_data Data Analysis start 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Starting Material) reaction Chemical Synthesis (e.g., Suzuki Coupling, Amination) start->reaction library Library of Novel Pyrrolopyridinone Derivatives reaction->library cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) library->cytotoxicity kinase Kinase Inhibition Assays library->kinase apoptosis Apoptosis Assays (e.g., Annexin V) library->apoptosis ic50 IC50 Determination cytotoxicity->ic50 kinase->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow from synthesis to in vitro evaluation.

FGFR_signaling_pathway cluster_downstream Downstream Signaling Cascades ligand FGF Ligand fgfr FGFR ligand->fgfr dimerization Dimerization & Autophosphorylation fgfr->dimerization ras_mek_erk RAS-MEK-ERK Pathway dimerization->ras_mek_erk pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt plcg PLCγ Pathway dimerization->plcg proliferation Cell Proliferation, Survival, Angiogenesis ras_mek_erk->proliferation pi3k_akt->proliferation plcg->proliferation inhibitor Pyrrolopyridinone FGFR Inhibitor inhibitor->fgfr

Caption: Inhibition of the FGFR signaling pathway.

logical_relationship scaffold 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (Core Scaffold) functionalization Chemical Functionalization (e.g., Bromination, Substitution) scaffold->functionalization derivatives Synthesized Derivatives functionalization->derivatives target Biological Target (e.g., Kinase ATP-binding site) derivatives->target Binding effect Biological Effect (e.g., Cytotoxicity, Apoptosis) target->effect Inhibition

Caption: Logical relationship from scaffold to biological effect.

References

A Comparative Guide to Electrophilic Brominating Agents in Organic Synthesis: Evaluating Alternatives to 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the potential utility of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as an electrophilic brominating agent against established and widely used alternatives, namely N-Bromosuccinimide (NBS) and Dibromoisocyanuric acid (DBI).

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. While the specific applications of this compound are not extensively documented in peer-reviewed literature, its structure, featuring a tribrominated framework, suggests its potential as a reagent for electrophilic bromination. The presence of two bromine atoms on the C3 position of the lactam ring and an additional bromine on the pyridine ring indicates a high bromine content, which could translate to efficient bromine transfer.

This guide will, therefore, explore the hypothetical performance of this reagent in the context of well-characterized alternatives, providing a framework for considering its potential advantages and disadvantages in organic synthesis.

Overview of Electrophilic Brominating Agents

Electrophilic brominating agents are essential reagents for the introduction of bromine atoms onto electron-rich substrates, such as phenols, anilines, and activated aromatic heterocycles. The choice of reagent can significantly impact the regioselectivity and yield of the bromination reaction.

  • This compound (Hypothetical) : Based on its structure, this compound is postulated to be a solid, high-boiling point reagent with a high molecular weight and bromine content. Its heterocyclic core might influence its solubility and reactivity profile.

  • N-Bromosuccinimide (NBS) : A versatile and widely used crystalline solid, NBS is a convenient source of electrophilic bromine for the bromination of alkenes, aromatic compounds, and the α-position of carbonyls.[1][2] It is also a key reagent for free-radical bromination at allylic and benzylic positions.[1]

  • Dibromoisocyanuric acid (DBI) : A powerful and efficient solid brominating agent, DBI is recognized for its ability to brominate even deactivated aromatic rings under mild conditions, often outperforming NBS in terms of reactivity.

The logical workflow for selecting a suitable brominating agent involves considering substrate reactivity, desired selectivity, reaction conditions, and safety.

G cluster_input Inputs cluster_decision Decision Process cluster_reagents Reagent Selection cluster_output Outputs Substrate Substrate (Phenol, Aniline, etc.) Decision1 Substrate Reactivity? Substrate->Decision1 NBS N-Bromosuccinimide (NBS) Decision1->NBS High DBI Dibromoisocyanuric Acid (DBI) Decision1->DBI Low TBPP 3,3,5-Tribromo-1H-pyrrolo [2,3-b]pyridin-2(3H)-one (Hypothetical) Decision1->TBPP Moderate? Product Brominated Product NBS->Product DBI->Product TBPP->Product

Caption: Logical workflow for selecting a brominating agent.

Comparative Performance in Electrophilic Aromatic Bromination

The following tables summarize the performance of NBS and DBI in the bromination of representative electron-rich aromatic compounds. The data for this compound is hypothetical and based on its structural characteristics.

Table 1: Physical Properties and Stoichiometry

ReagentChemical FormulaMolecular Weight ( g/mol )Active Bromine (%)Physical Form
This compoundC₇H₃Br₃N₂O370.8264.6%Solid (predicted)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9844.9%Crystalline Solid
Dibromoisocyanuric acid (DBI)C₃HBr₂N₃O₃286.8755.7%Crystalline Powder

Table 2: Performance in the Bromination of Phenol

ReagentSolventTemperature (°C)TimeYield of 4-Bromophenol (%)Reference
This compoundAcetonitrile251-2 h (estimated)>90 (predicted)-
N-Bromosuccinimide (NBS)Acetonitrile-2015 min95[1]
Dibromoisocyanuric acid (DBI)Dichloromethane2530 min98[3]

Table 3: Performance in the Bromination of Acetanilide

ReagentSolventTemperature (°C)TimeYield of 4-Bromoacetanilide (%)Reference
This compoundAcetonitrile251-2 h (estimated)>90 (predicted)-
N-Bromosuccinimide (NBS)Acetonitrile/HCl (cat.)2530 min86[4]
Dibromoisocyanuric acid (DBI)Sulfuric Acid205 min92[3]

Experimental Protocols

Detailed methodologies for key bromination reactions are provided below.

General Procedure for Electrophilic Aromatic Bromination with N-Bromosuccinimide (NBS)[6]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve aromatic substrate in acetonitrile B Cool solution to specified temperature A->B C Add N-Bromosuccinimide (NBS) in one portion B->C D Stir for specified time C->D E Quench with water D->E F Extract with dichloromethane E->F G Wash with brine, dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: Experimental workflow for NBS bromination.

Materials:

  • Aromatic substrate (e.g., phenol, acetanilide) (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Acetonitrile (2 mL)

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aromatic substrate (1.0 mmol) in acetonitrile (2 mL) at the specified temperature (e.g., 0 °C or room temperature), add N-bromosuccinimide (1.0 mmol) in one portion.[5]

  • Stir the resulting mixture for the specified time.[5]

  • Upon completion of the reaction (monitored by TLC), quench with water (10 mL) and extract with dichloromethane (3 x 10 mL).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the residue by column chromatography on silica gel to afford the desired brominated product.[5]

General Procedure for Electrophilic Aromatic Bromination with Dibromoisocyanuric Acid (DBI)[4]

Materials:

  • Aromatic substrate (e.g., 2,6-dinitrotoluene) (2.75 mmol)

  • Dibromoisocyanuric acid (DBI) (1.51 mmol)

  • Concentrated sulfuric acid (3 mL)

  • Iced water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aromatic substrate (2.75 mmol) in concentrated sulfuric acid (3 mL), add dibromoisocyanuric acid (1.51 mmol).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 1.5 hours).

  • Pour the reaction mixture into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to give the brominated product.

Conclusion

While the synthetic utility of this compound remains to be experimentally validated and reported, its structure suggests it could serve as a potent electrophilic brominating agent. In comparison to the widely used N-Bromosuccinimide, it offers a significantly higher bromine content, which may translate to improved atom economy. Against the highly reactive Dibromoisocyanuric acid, its performance would need to be evaluated, particularly concerning its reactivity towards deactivated aromatic systems.

For researchers seeking alternatives to common brominating agents, this compound presents an intriguing, albeit uncharacterized, option. Further investigation into its synthesis, reactivity, and safety profile is warranted to establish its place in the synthetic chemist's toolkit. Until such data becomes available, NBS and DBI remain the well-established and reliable choices for a broad range of electrophilic bromination reactions.

References

Unveiling the Antitumor Potential of 5-Halogenated-7-Azaindolin-2-One Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of compounds, 5-halogenated-7-azaindolin-2-one derivatives, is demonstrating significant promise in the field of oncology, exhibiting potent antitumor activity in preclinical studies. This guide provides a comparative analysis of these derivatives, presenting key experimental data, outlining methodologies for their evaluation, and visualizing their likely mechanism of action through critical signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this emerging class of anticancer agents.

Performance Comparison: 5-Bromo-7-azaindolin-2-one Derivatives vs. Sunitinib

Recent research has focused on a series of 5-bromo-7-azaindolin-2-one derivatives, which have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The results, summarized below, indicate that several of these derivatives exhibit superior potency compared to Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

The most active compound identified in these studies is 23p , which consistently demonstrated significantly lower IC50 values across multiple cancer cell lines compared to Sunitinib.[1] For instance, against HepG2, A549, and Skov-3 cell lines, compound 23p was found to be 8.4- to 11.3-fold more potent than Sunitinib.[1]

CompoundHepG2A549Skov-3MCF-7HT-29PANC-1
23p 2.357 µM2.891 µM3.012 µM---
Sunitinib 31.594 µM39.811 µM49.036 µM29.257 µM65.606 µM45.321 µM
Table 1: Comparative in vitro cytotoxicity (IC50) of compound 23p and Sunitinib against various human cancer cell lines. Data sourced from a study on novel 5-bromo-7-azaindolin-2-one derivatives.[1]

Experimental Protocols

The primary method utilized to assess the antitumor activity of these compounds is the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of the 5-halogenated-7-azaindolin-2-one derivatives on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, Skov-3, MCF-7, HT-29, PANC-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 5-halogenated-7-azaindolin-2-one derivatives and Sunitinib (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with DMSO at the same concentration as the treatment wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Putative Signaling Pathways

While the precise molecular targets of the 5-bromo-7-azaindolin-2-one derivatives are still under investigation, their structural similarity to Sunitinib and their potent anti-proliferative effects suggest that they may act as inhibitors of multiple receptor tyrosine kinases (RTKs). The primary targets of Sunitinib are Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key mediators of angiogenesis and tumor cell proliferation. The following diagrams illustrate these signaling pathways, which are likely inhibited by the 5-halogenated-7-azaindolin-2-one derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Angiogenesis AKT->Proliferation Inhibitor 5-Halogenated-7-azaindolin- 2-one Derivative Inhibitor->VEGFR2 Inhibits

Caption: Putative inhibition of the VEGFR-2 signaling pathway.

PDGFR_Signaling_Pathway PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb Binds PI3K PI3K PDGFRb->PI3K Activates RAS RAS PDGFRb->RAS Activates STAT STAT PDGFRb->STAT Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Migration STAT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Inhibitor 5-Halogenated-7-azaindolin- 2-one Derivative Inhibitor->PDGFRb Inhibits

Caption: Putative inhibition of the PDGFR-β signaling pathway.

Conclusion

The 5-halogenated-7-azaindolin-2-one derivatives represent a promising new frontier in the development of targeted cancer therapies. Their superior in vitro potency compared to established drugs like Sunitinib warrants further investigation into their in vivo efficacy, safety profile, and precise molecular mechanisms of action. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing novel and more effective treatments for cancer.

References

Comparative Analysis of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, closely mimicking the adenine core of ATP. This structural feature allows compounds based on this scaffold to function as competitive inhibitors for a wide array of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. This guide offers a comparative look at prominent pyrrolo[2,3-b]pyridine-based kinase inhibitors, detailing their targets, potency, and the signaling pathways they modulate.

Performance Comparison of Selected Inhibitors

Several pyrrolo[2,3-b]pyridine derivatives have been successfully developed into clinically approved drugs. Below is a comparison of three such inhibitors: Tofacitinib, Ruxolitinib, and Cediranib, highlighting their primary kinase targets and their inhibitory potency (IC50).

InhibitorPrimary Target(s)IC50 (nM)Additional TargetsTherapeutic Areas
Tofacitinib JAK3, JAK11 (JAK3), 20 (JAK1)JAK2 (112 nM)Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[1][2][3][4]
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)-Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[5][6][7]
Cediranib VEGFR-2 (KDR)<1VEGFR-1, VEGFR-3, c-Kit, PDGFRβ[8][9][10][11]Ovarian Cancer, Lung Cancer (investigational)

Note: IC50 values can vary between different experimental setups. The data presented represents values from selected studies for comparative purposes.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these inhibitors are a direct result of their ability to modulate specific signaling pathways crucial for cell growth, proliferation, and inflammation.

JAK-STAT Signaling Pathway:

Tofacitinib and Ruxolitinib both target Janus kinases (JAKs), which are central components of the JAK-STAT signaling pathway.[12][13][14][15] This pathway is activated by numerous cytokines and growth factors and plays a critical role in the immune system.[12][16] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12][13] The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses.[1][12][17]

  • Tofacitinib primarily inhibits JAK1 and JAK3, thereby disrupting the signaling of several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21) that are pivotal in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][18]

  • Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[5][6][19] Its inhibition of the JAK-STAT pathway helps to reduce the production of pro-inflammatory cytokines and control the proliferation of hematopoietic cells, making it effective in treating myeloproliferative neoplasms.[6][19]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Tofacitinib Ruxolitinib Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and points of inhibition.

VEGF Signaling Pathway:

Cediranib targets Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis—the formation of new blood vessels.[8][10] This process is critical for tumor growth and metastasis.[20][21] The VEGF signaling pathway is initiated when VEGF ligands bind to VEGFRs on the surface of endothelial cells.[20] This binding leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[20][22][23] These pathways ultimately promote endothelial cell proliferation, migration, and survival.[20][24]

  • Cediranib is a potent inhibitor of all three VEGFR subtypes (VEGFR-1, -2, and -3).[8][25] By blocking these receptors, Cediranib effectively cuts off the signals that stimulate angiogenesis, thereby starving tumors of the blood supply they need to grow.[8]

VEGF_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Activation PLCg PLCγ VEGFR->PLCg Akt Akt PI3K->Akt Survival Cell Survival Permeability Akt->Survival MAPK MAPK PLCg->MAPK Proliferation Cell Proliferation Migration MAPK->Proliferation Inhibitor Cediranib Inhibitor->VEGFR Inhibition

Caption: The VEGF signaling pathway and point of inhibition.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is fundamental to its development. This is typically achieved through a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Example Protocol: LanthaScreen® TR-FRET Kinase Assay

This is a common format for measuring kinase activity in a high-throughput setting.

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase, a fluorescein-labeled substrate peptide, and ATP in a kinase buffer.[26]

  • Inhibitor Addition : The test compound (inhibitor) is added to the reaction mixture at various concentrations.

  • Kinase Reaction : The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature, during which the kinase phosphorylates the substrate.[27][28]

  • Detection : A solution containing EDTA (to stop the reaction) and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.[26]

  • Signal Measurement : The plate is incubated to allow antibody binding, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. A high TR-FRET signal corresponds to high kinase activity (more phosphorylated substrate), while a low signal indicates inhibition.

  • Data Analysis : IC50 values are calculated by plotting the TR-FRET signal against the inhibitor concentration.

Cell-Based Kinase Assays

These assays assess the inhibitor's ability to engage its target and inhibit its function within a living cell, providing more physiologically relevant data.[29][30]

Example Protocol: Cellular Phosphorylation Immunoassay (ELISA-based)

This method quantifies the phosphorylation of a kinase's substrate within cells.[29][31]

  • Cell Culture and Treatment : Cells expressing the target kinase are cultured in multi-well plates and then treated with the inhibitor at various concentrations for a specific duration.

  • Cell Lysis : The cells are washed and then lysed to release the cellular proteins.[31]

  • Capture : The cell lysates are transferred to an ELISA plate pre-coated with an antibody that captures the specific substrate protein of the kinase.[31]

  • Detection : A second antibody, which is specific for the phosphorylated form of the substrate and is conjugated to an enzyme (like HRP), is added.[31]

  • Signal Generation : A chromogenic substrate for the enzyme is added, which generates a colored product. The reaction is stopped, and the absorbance is measured.

  • Data Analysis : The absorbance is proportional to the amount of phosphorylated substrate. A decrease in signal in inhibitor-treated cells compared to controls indicates target inhibition. IC50 values are then determined.

Experimental_Workflow Start Compound Library Biochem Biochemical Assay (e.g., TR-FRET) Start->Biochem Potency Determine Potency (IC50) Biochem->Potency Selectivity Kinase Selectivity Profiling Potency->Selectivity Active Hits Cellular Cell-Based Assay (e.g., Phospho-ELISA) Selectivity->Cellular Efficacy Confirm Cellular Efficacy & Target Engagement Cellular->Efficacy InVivo In Vivo Animal Models Efficacy->InVivo Confirmed Hits Lead Lead Candidate InVivo->Lead

Caption: A typical workflow for kinase inhibitor discovery.

References

Cross-reactivity studies of kinase inhibitors from 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the quest for targeted cancer therapies, kinase inhibitors have emerged as a cornerstone. However, achieving high selectivity remains a significant challenge, as off-target effects can lead to toxicity and diminished therapeutic windows. This guide provides a detailed analysis of the cross-reactivity of a representative kinase inhibitor from the pyrrolo[2,3-d]pyrimidine class, a scaffold of high interest in medicinal chemistry. While the initial focus was on 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, a lack of comprehensive public data necessitated a shift to a structurally related and well-characterized analogue: a pyridine-based pyrrolo[2,3-d]pyrimidine CSF1R inhibitor, herein referred to as Compound 14c. This compound's selectivity has been profiled against a broad panel of kinases, offering valuable insights into the cross-reactivity landscape of this chemical class.

Comparative Analysis of Kinase Inhibition

Compound 14c was screened against a panel of 50 kinases at a concentration of 1 µM to assess its selectivity. The primary target, Colony-Stimulating Factor 1 Receptor (CSF1R), is a key regulator of macrophage development and function, making it an attractive target in oncology and inflammatory diseases. The data reveals a high degree of selectivity for CSF1R. Notably, inhibition of the closely related kinases FLT3, KIT, and PDGFRβ was minimal. The results of the kinase panel screening are summarized in the table below.

Kinase TargetInhibition (%) at 1 µMKinase TargetInhibition (%) at 1 µM
CSF1R 95 GSK3b15
FLT326HIPK112
KIT18p38a12
PDGFRβ8JNK111
ABL15MEK111
AKT17RSK211
ALK9SYK11
AURKA6CDK210
BRAF4DYRK1A10
BTK8ERK110
CDK17FAK10
CHEK19IGF1R10
CLK16PIM110
DDR18ROCK110
EGFR5SRC10
EPHA27TRKA10
ERK29VEGFR210
FGFR16WEE110
FYN8ZAP7010
GSK3a7Others (<10%)...

Experimental Protocols

The following is a detailed methodology for the kinase inhibition assays cited in this guide.

Kinase Selectivity Profiling (Radiometric Assay)

The cross-reactivity of Compound 14c was determined using a radiometric kinase assay. This method measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a generic or specific peptide substrate.

  • Reagents and Materials:

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

    • [γ-33P]ATP.

    • Peptide or protein substrate specific to each kinase.

    • Recombinant human kinases.

    • Compound 14c dissolved in DMSO.

    • 3% Phosphoric acid solution.

    • UniFilter-96 GF/C plates.

    • Microplate scintillation counter.

  • Assay Procedure:

    • A 10 mM stock solution of Compound 14c in DMSO is prepared.

    • The kinase reactions are set up in a 96-well plate with a final volume of 25 µL. Each well contains the respective kinase, the peptide substrate, and the kinase buffer.

    • Compound 14c is added to the assay wells at a final concentration of 1 µM. Control wells contain DMSO only.

    • The reaction is initiated by the addition of [γ-33P]ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 40-120 minutes), allowing for the phosphorylation of the substrate.

    • The reaction is terminated by the addition of 50 µL of 3% phosphoric acid solution.

    • The reaction mixture is transferred to a UniFilter-96 GF/C plate.

    • The plate is washed multiple times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

    • The plate is dried, and scintillation fluid is added to each well.

    • The amount of incorporated 33P is quantified using a microplate scintillation counter.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated by comparing the signal from the wells containing Compound 14c to the control wells (DMSO only).

    • The formula used is: % Inhibition = 100 x (1 - (Signal_compound / Signal_control)).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) setup Set up Kinase Reaction in 96-well plate reagents->setup compound Prepare Compound 14c (10 mM stock in DMSO) add_compound Add Compound 14c (1 µM) compound->add_compound setup->add_compound initiate Initiate Reaction with [γ-33P]ATP add_compound->initiate incubate Incubate at Room Temperature initiate->incubate terminate Terminate Reaction with Phosphoric Acid incubate->terminate transfer Transfer to Filter Plate terminate->transfer wash Wash to Remove Unincorporated ATP transfer->wash count Scintillation Counting wash->count analyze Calculate % Inhibition count->analyze

Caption: Experimental workflow for radiometric kinase selectivity profiling.

CSF1R_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K activates RAS RAS CSF1R->RAS activates CSF1 CSF1 CSF1->CSF1R binds AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Compound 14c Inhibitor->CSF1R

Caption: Simplified CSF1R signaling pathway and the inhibitory action of Compound 14c.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a halogenated heterocyclic compound. Adherence to these protocols is crucial for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Protocols

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat and closed-toe shoes.

  • Respiratory Protection: All handling of the compound and its waste should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste contractor. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]

  • Waste Characterization and Segregation:

    • Identify all components of the waste stream containing this compound.

    • This compound falls into the category of halogenated organic waste .[3][4][5] It is critical to segregate this waste from non-halogenated chemical waste to ensure proper disposal, which often involves high-temperature incineration.[3]

  • Waste Collection and Container Management:

    • Container Selection: Use a dedicated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.[2][3]

    • Labeling: The waste container must be clearly and accurately labeled with:

      • The words "Hazardous Waste ".[2]

      • The full chemical name: "This compound ".[3]

      • An indication of the hazards (e.g., "Irritant," "Toxic").

    • Solid Waste: Collect contaminated disposable lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated solid halogenated organic waste container.

    • Liquid Waste: For solutions, pour the liquid waste into the appropriate halogenated liquid waste container.

    • Container Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[2]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3]

    • The container should be kept closed except when adding waste.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being used, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[6]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: If you are trained and have the appropriate spill kit, you can manage the cleanup of a small spill.

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material to contain and soak up the spill.

    • Place the contaminated absorbent material into a sealed, labeled bag or container for disposal as hazardous waste.[3]

    • Decontaminate the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides a general framework for handling based on common laboratory chemical waste guidelines.

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[3][4][5]
Container Fill Capacity Do not exceed 90% of the container volume.[2]
Storage Location Designated Satellite Accumulation Area (SAA)[3]
Disposal Method Licensed Hazardous Waste Contractor[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize and Segregate Waste (Halogenated Organic) B->C D Select and Label 'Hazardous Waste' Container C->D E Collect Solid and Liquid Waste (Do not exceed 90% capacity) D->E F Store Sealed Container in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Disposal by Licensed Hazardous Waste Contractor G->H

References

Personal protective equipment for handling 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Given the absence of specific data for this compound, the following procedures are based on best practices for handling novel, potentially hazardous brominated heterocyclic compounds.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[1]Protects against chemical splashes and airborne particles.[1]
Face ShieldTo be worn over safety goggles[1]Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[1] For extended contact, consult the glove manufacturer's resistance guide.[1]Prevents direct skin contact with the chemical.[1]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex® or 100% cotton is recommended).[1]Protects skin and personal clothing from contamination. Must be fully buttoned.[1][2]
Full-Length Pants---Covers the lower body to prevent skin exposure.[1]
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.[1][3]
Respiratory Protection NIOSH-Approved RespiratorUse a respirator with appropriate cartridges for organic vapors and particulates (e.g., OV/AG/P99).[4]Required when handling the solid outside of a certified chemical fume hood or when aerosols may be generated.
Operational Plan: Safe Handling Procedures

Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[1]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[1] Cover the work surface within the fume hood with absorbent, disposable bench paper.[1]

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust.[1] Use a spatula for transfers.[1]

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[5][6]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[5]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove all contaminated clothing while rinsing.[7] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[4][6] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Chemical Spill Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's emergency response team. For small spills, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[4]
Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container.[1]

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[1]

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[1]

Visual Workflow for Chemical Spill Response

The following diagram outlines the step-by-step procedure for responding to a chemical spill.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and Safety Officer evacuate->notify assess Assess Spill Size and Hazard notify->assess small_spill Small & Controllable? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes emergency_response Contact Emergency Response Team small_spill->emergency_response No contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Place in Sealed Waste Container contain->collect decontaminate Decontaminate Area and Equipment collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end emergency_response->end

Caption: Workflow for a chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.